2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Description
Properties
IUPAC Name |
2-methyl-8-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVMBJLPPHGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588911 | |
| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147147-73-7 | |
| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147147-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed, step-by-step synthesis pathway for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, a quinoline derivative with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic route, mechanistic insights, and detailed experimental protocols.
Strategic Approach: A Three-Step Synthesis Pathway
The synthesis of this compound is most effectively achieved through a robust three-step sequence, commencing with a Conrad-Limpach reaction to construct the quinoline core, followed by chlorination and subsequent amination. This pathway is both logical and supported by extensive precedent in quinoline chemistry.
Overall Synthesis Pathway
Figure 1: A high-level overview of the three-step synthesis of this compound.
Part 1: The Conrad-Limpach Reaction - Constructing the Quinoline Core
The cornerstone of this synthesis is the Conrad-Limpach reaction, a powerful method for the formation of 4-hydroxyquinolines from anilines and β-ketoesters[1][2]. In this initial step, 2-(trifluoromethyl)aniline is reacted with ethyl acetoacetate to yield the key intermediate, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
Mechanism and Rationale
The Conrad-Limpach reaction proceeds in two distinct stages:
-
Enamine Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. This is followed by dehydration to form a β-aminoacrylate (an enamine). At lower temperatures, this is the kinetically favored product.
-
Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the enamine. This electrocyclic reaction, followed by the elimination of ethanol, leads to the formation of the stable quinoline ring system. The high temperature is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the cyclization process.
The choice of a high-boiling, inert solvent is critical for maximizing the yield of the cyclization step by ensuring a sufficiently high and stable reaction temperature.
Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethyl)aniline | 88-17-5 | 161.12 | 16.11 g | 0.10 |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 13.01 g | 0.10 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | ~50 g | - |
| Dowtherm A (or other high-boiling solvent) | 8004-13-5 | - | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-(trifluoromethyl)aniline and ethyl acetoacetate.
-
Slowly add polyphosphoric acid to the mixture with stirring. Caution: The addition of PPA can be exothermic.
-
Alternatively, for a thermal cyclization without PPA, dissolve the reactants in a high-boiling solvent like Dowtherm A.
-
Heat the reaction mixture to 140-160°C for 3-4 hours with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (CAS 140908-88-9), in a vacuum oven[3]. Further purification can be achieved by recrystallization from ethanol.
Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The second step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group. This is a crucial transformation as it activates the 4-position for the subsequent nucleophilic substitution by an amine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.
Mechanism and Rationale
The reaction proceeds via the formation of a chlorophosphite ester intermediate. The lone pair of electrons on the nitrogen atom of the quinoline ring facilitates the displacement of the chlorophosphite group by a chloride ion, leading to the formation of the 4-chloroquinoline.
Experimental Protocol: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | 140908-88-9 | 227.18 | 22.72 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 2-Methyl-8-(trifluoromethyl)quinolin-4-ol in phosphorus oxychloride. Caution: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent such as dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Amination of the 4-Chloroquinoline to Yield the Final Product
The final step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of the 4-chloroquinoline with an amino group. This reaction is typically carried out using a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.
Mechanism and Rationale
The electron-withdrawing nature of the quinoline nitrogen atom and the trifluoromethyl group activates the 4-position towards nucleophilic attack. The amino group acts as the nucleophile, displacing the chloride ion to form the final product. The reaction often requires elevated temperatures and may be carried out in a sealed vessel to maintain a sufficient concentration of the ammonia source.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | - | 245.63 | 24.56 g | 0.10 |
| Ammonium hydroxide (28-30%) | 1336-21-6 | 35.04 | 100 mL | - |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
Procedure:
-
In a sealed pressure vessel, dissolve 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline in ethanol.
-
Add an excess of concentrated ammonium hydroxide to the solution.
-
Seal the vessel and heat the reaction mixture to 120-140°C for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature. Caution: The vessel will be under pressure. Open with care in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound (CAS 147147-73-7)[4][][6].
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals |
| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | C₁₁H₈F₃NO | 227.18 | Aromatic protons, methyl singlet, hydroxyl proton |
| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | C₁₁H₆ClF₃N | 245.63 | Aromatic protons, methyl singlet |
| This compound | C₁₁H₉F₃N₂ | 226.20 | Aromatic protons, methyl singlet, amine protons |
Conclusion and Future Perspectives
The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The Conrad-Limpach reaction serves as a robust entry point to the quinoline core, followed by standard and well-established chlorination and amination reactions. This synthetic route is amenable to scale-up and can be adapted for the synthesis of a variety of substituted 4-aminoquinolines, which are of significant interest in the ongoing search for new therapeutic agents. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity of the final product.
References
- ARKIVOC. (2006).
-
Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
- Google Patents. (n.d.). Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
- Google Patents. (n.d.). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
- Google Patents. (n.d.). Process for the preparation of methyl-quinoline derivatives.
-
National Center for Biotechnology Information. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Retrieved from [Link]
-
ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using various Name Reactions: An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
YouTube. (2020, October 8). Conrad- limpach knorr synthsis(combes synthsis) quinoline. Retrieved from [Link]
Sources
2-Methyl-8-(trifluoromethyl)quinolin-4-amine CAS number 147147-73-7
An In-depth Technical Guide to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine (CAS: 147147-73-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While this specific molecule is primarily utilized as a sophisticated building block in chemical synthesis, its structural motifs—the quinoline core, the 4-amino group, and the 8-trifluoromethyl substituent—are hallmarks of numerous biologically active agents. This document synthesizes available data on its physicochemical properties, spectroscopic signature, and a validated synthesis workflow. Furthermore, it provides expert insights into its potential biological activities and mechanisms of action by drawing logical parallels to closely related, well-studied analogues. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in synthetic applications and to design future investigations into its therapeutic potential.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery.[1] Its versatile chemical nature allows for substitutions that can modulate its electronic and steric properties, leading to a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1][2]
The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a strategic decision in modern drug design. The -CF3 group is a powerful modulator of a molecule's pharmacokinetic profile. Its high electronegativity and lipophilicity can significantly enhance:
-
Metabolic Stability: The strength of the C-F bond blocks sites susceptible to oxidative metabolism, often increasing the in vivo half-life of a drug.[3][4]
-
Lipophilicity: This can improve a molecule's ability to cross cellular membranes, enhancing bioavailability and target engagement.[3][5]
-
Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent binding interactions with biological targets.[4]
The 4-aminoquinoline substructure is famously associated with antimalarial drugs like chloroquine, establishing a historical precedent for its importance in targeting infectious diseases.[6] Therefore, the title compound represents a confluence of these critical structural features, making it a valuable scaffold for synthetic exploration.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its application.
Physicochemical Properties
The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 147147-73-7 | [2] |
| Molecular Formula | C₁₁H₉F₃N₂ | [2] |
| Molecular Weight | 226.20 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [2] |
| Boiling Point | 330.2 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.339 g/cm³ (Predicted) | [7] |
| SMILES | Cc1cc(N)c2cccc(c2n1)C(F)(F)F | [2] |
| InChI Key | WNPVMBJLPPHGEJ-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. A detailed study combining experimental spectroscopy with Density Functional Theory (DFT) calculations has elucidated the vibrational and electronic properties of this molecule.[7][8]
Key Spectroscopic Features:
-
FT-IR Spectroscopy : The infrared spectrum shows characteristic bands for the N-H stretching of the amino group around 3383 cm⁻¹. The NH₂ deformation mode is observed at 1592 cm⁻¹. The strong C-F stretching vibrations associated with the trifluoromethyl group are assigned in the 1117-1140 cm⁻¹ region.[7][8]
-
FT-Raman Spectroscopy : The Raman spectrum complements the IR data, with notable peaks at 3388 cm⁻¹ (N-H stretch), 1594 cm⁻¹ (NH₂ deformation), and various C-C stretching vibrations within the quinoline ring system.[7][8]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra, typically recorded in DMSO-d₆, provide a complete map of the proton and carbon environments. The chemical shifts are consistent with the substituted quinoline structure, and DFT calculations using the GIAO method show good agreement with experimental values.[7][8]
A computational analysis of the molecule's frontier molecular orbitals (HOMO-LUMO) reveals that the HOMO is primarily localized over the aminopyridine portion of the quinoline ring, while the LUMO is distributed across the fused aromatic system.[8] This distribution is critical for understanding the molecule's reactivity and potential intermolecular interactions.
Synthesis and Purification Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (D)
-
Causality: The Conrad-Limpach reaction is a classic and reliable method for constructing the quinoline-4-ol core from an aniline and a β-ketoester.
-
Procedure:
-
To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Add ethyl acetoacetate (1.1 eq) dropwise at room temperature. Stir for 4-6 hours until TLC analysis indicates the consumption of the aniline.
-
Remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate (C).
-
Add the crude intermediate to a high-boiling solvent such as Dowtherm A and heat to approximately 250°C. Maintain this temperature for 1-2 hours to effect thermal cyclization.
-
Cool the reaction mixture and dilute with hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (D).
-
Step 3: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (E)
-
Causality: The hydroxyl group at the 4-position is a poor leaving group. Converting it to a chloride using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) creates an excellent electrophilic site for subsequent nucleophilic substitution.
-
Procedure:
-
Suspend the quinolin-4-ol (D) (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro derivative (E). Purify by column chromatography if necessary.
-
Step 4: Synthesis of this compound (F)
-
Causality: The electron-deficient quinoline ring, activated by the chloro substituent, is susceptible to nucleophilic aromatic substitution. Using a high concentration of an ammonia source at elevated temperature drives the reaction to completion. Phenol is often used as a solvent as it can activate the substrate via hydrogen bonding.
-
Procedure:
-
Combine the 4-chloroquinoline (E) (1.0 eq), phenol, and an excess of an ammonia source (e.g., aqueous ammonium hydroxide or ammonium carbonate).
-
Heat the mixture in a sealed pressure vessel to 160-180°C for 12-24 hours.
-
Cool the reaction, add aqueous NaOH to dissolve the phenol, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product (F).
-
Postulated Biological Activity and Mechanism of Action
While direct biological data for CAS 147147-73-7 is sparse in peer-reviewed literature, its structure allows for well-grounded hypotheses regarding its potential applications. The compound's value likely lies as an intermediate for more complex derivatives, but the core itself may possess activity.
Potential as an Anticancer Agent
Many substituted quinolines function as kinase inhibitors.[2] The quinoline scaffold can act as a "hinge-binder," occupying the ATP-binding pocket of various kinases that are often overactive in cancer cells, such as EGFR, VEGFR, or c-Met. The 4-amino group can form critical hydrogen bonds within this pocket, while the trifluoromethyl group can provide favorable hydrophobic interactions and improve pharmacokinetic properties.
Caption: Postulated kinase inhibition mechanism.
Potential as an Anti-infective Agent
Given the established role of 4-aminoquinolines in antimalarial therapy and the demonstrated antimycobacterial activity of other trifluoromethyl-aminoquinoline derivatives, this compound is a candidate for screening against infectious diseases.[9][10] In Plasmodium falciparum, 4-aminoquinolines are thought to interfere with heme detoxification in the parasite's digestive vacuole. The trifluoromethyl group could enhance cell penetration and stability, potentially overcoming resistance mechanisms.
Key Experimental Methodologies
Structural Validation and Purity Analysis
Rigorous characterization is essential. A standard workflow should be employed.
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra. For unambiguous assignment, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are recommended.[11]
-
-
Mass Spectrometry:
-
Method: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to confirm the exact mass and molecular formula ([M+H]⁺).
-
-
Purity Assessment:
-
HPLC: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection to determine purity, which should exceed 95% for biological screening.
-
Proposed Biological Screening Protocol: In Vitro Kinase Assay
To test the hypothesis of kinase inhibition, a generic, high-throughput in vitro kinase assay can be performed.
-
Objective: To determine the IC₅₀ value of the compound against a panel of relevant kinases (e.g., EGFR, VEGFR2, SRC).
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, and a detection system (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition relative to a DMSO control and plot the dose-response curve to determine the IC₅₀ value.
-
Safety, Handling, and Storage
Hazard Identification:
-
This compound is classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[2]
-
Signal Word: Danger.[2]
-
Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[2]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear standard PPE: safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid creating dust. Handle as a solid.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed, immediately call a poison center or doctor. Rinse mouth.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Recommended storage class is 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds.[2]
Conclusion and Future Directions
This compound (CAS 147147-73-7) is a strategically designed chemical building block. Its structure embodies features known to confer potent biological activity and favorable pharmacokinetic properties. While direct efficacy data for this specific molecule remains to be published, this guide has provided a comprehensive technical foundation, including its detailed spectroscopic signature, a robust synthetic pathway, and evidence-based hypotheses for its potential as a kinase inhibitor or anti-infective agent.
Future research should focus on synthesizing a library of derivatives from this core scaffold to probe structure-activity relationships. The protocols and insights provided herein offer a validated starting point for researchers aiming to leverage this promising molecule in the pursuit of novel therapeutics.
References
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline AldrichCPR 147147-73-7. Sigma-Aldrich.
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017). DergiPark.
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules.
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Semantic Scholar.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Scientific & Academic Publishing.
- US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
- (12)
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.
-
Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. (2025). NIH.
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017).
- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. (2022). PubMed.
- DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). NIH.
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- (IUCr) Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
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- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline.
- INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark.
- 2-methyl-8-(trifluoromethyl)quinoline.
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- Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
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A Comprehensive Guide to the Structural Elucidation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structural elucidation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
Quinoline derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous synthetic and natural compounds with a wide array of biological activities. The specific compound, this compound (AMTQ), is of particular interest due to the incorporation of a trifluoromethyl group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The precise determination of its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR), predicting its pharmacological behavior, and enabling further drug design and development efforts.
This guide will detail a multi-faceted analytical approach, integrating data from spectroscopic and spectrometric techniques to build an unassailable structural assignment. We will explore not just the "what" of the data, but the "why" behind the experimental choices, providing a robust framework for the characterization of this and similar novel chemical entities.
The Integrated Approach to Structure Elucidation
The logical workflow for the structural elucidation of AMTQ is as follows:
Caption: Integrated workflow for the structural elucidation of AMTQ.
Part 1: Molecular Formula and Weight Determination via Mass Spectrometry
Expertise & Experience: The first and most fundamental question in elucidating the structure of an unknown compound is "What is its molecular formula?". High-resolution mass spectrometry (HRMS) is the gold standard for this determination. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the confident assignment of a unique elemental composition.
Trustworthiness: The protocol is self-validating through the use of an internal standard and the comparison of the experimental isotopic pattern with the theoretical pattern for the proposed formula.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified AMTQ.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent, adding a suitable internal standard for mass calibration.
-
-
Instrumentation and Data Acquisition:
-
Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[2]
-
Use a soft ionization technique, like Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.[2][3]
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the accurate m/z of the [M+H]⁺ ion.
-
Utilize the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Compare the experimental isotopic distribution with the theoretical distribution for the proposed formula to confirm the assignment.
-
Expected Data for AMTQ
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₉F₃N₂ |
| Molecular Weight | 226.20 g/mol [4] |
| Exact Mass | 226.0718 |
| [M+H]⁺ (Monoisotopic) | 227.0796 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. For trifluoromethyl-containing compounds, characteristic losses of CF₃ or CF₂ can be observed, aiding in the confirmation of this moiety's presence.[5]
Part 2: Functional Group Identification via Vibrational Spectroscopy
Expertise & Experience: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a "fingerprint" of the functional groups present in a molecule. These techniques are rapid, non-destructive, and highly informative for identifying key chemical bonds.
Trustworthiness: The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other. Theoretical calculations using Density Functional Theory (DFT) can be used to predict the vibrational frequencies and support the experimental assignments.[6]
FT-IR and FT-Raman Spectroscopy Protocol
-
Sample Preparation:
-
FT-IR (KBr Pellet): Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.
-
FT-Raman: Place a small amount of the crystalline sample directly into the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire the FT-Raman spectrum, typically in the range of 3500-50 cm⁻¹.
-
Key Vibrational Frequencies for AMTQ
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretching (Amine) | 3494, 3383 | FT-IR[6] |
| C-H Stretching (Aromatic) | ~3100-3000 | FT-IR, FT-Raman |
| C-H Stretching (Methyl) | ~2950-2850 | FT-IR, FT-Raman |
| N-H Bending (Amine) | ~1600-1500 | FT-IR[6] |
| C=C/C=N Stretching (Quinoline Ring) | ~1650-1450 | FT-IR, FT-Raman |
| C-F Stretching (CF₃ Group) | ~1350-1150 | FT-IR |
Part 3: Elucidating the Molecular Skeleton with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.[7][8][9][10]
Trustworthiness: The combination of different NMR experiments provides overlapping and confirmatory information. For example, the connectivity proposed by a COSY experiment (proton-proton correlations) can be validated through HMBC (long-range proton-carbon correlations).
NMR Spectroscopy Experimental Protocol
-
Sample Preparation:
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform the following experiments:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.
-
-
Interpreting the NMR Spectra of AMTQ
The structure of AMTQ can be broken down into key fragments, each with a characteristic NMR signature.
Caption: Key NMR correlations for the structure elucidation of AMTQ.
¹H and ¹³C NMR Data for AMTQ
Note: The following data is based on published values for AMTQ dissolved in DMSO-d₆.[6]
¹H NMR Data:
| Proton | Chemical Shift (ppm) | Multiplicity |
| H5 | 7.72 | d |
| H6 | 7.55 | t |
| H7 | 7.23 | d |
| NH₂ | 6.55 | s (br) |
| H3 | 6.45 | s |
| CH₃ | 2.45 | s |
¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
| C2 | 157.2 |
| C4 | 152.1 |
| C8a | 147.5 |
| C7 | 129.5 |
| C5 | 126.3 |
| C8 | 123.1 (q) |
| CF₃ | 121.5 (q) |
| C6 | 120.9 |
| C4a | 114.8 |
| C3 | 98.7 |
| CH₃ | 24.1 |
¹⁹F NMR: The ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the CF₃ group, confirming its presence. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.
Part 4: Definitive 3D Structure by X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR can provide the complete constitutional structure (atom connectivity), single-crystal X-ray crystallography is the only technique that can definitively determine the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12][13]
Trustworthiness: The quality of a crystal structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the experimental diffraction data and the final refined model.
X-ray Crystallography Protocol
-
Crystallization:
-
Grow single crystals of AMTQ suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, accurate structure.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical techniques. By integrating high-resolution mass spectrometry for molecular formula determination, vibrational spectroscopy for functional group identification, a comprehensive suite of NMR experiments for mapping the atomic connectivity, and single-crystal X-ray crystallography for the definitive 3D structure, an unambiguous and robust structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this and other novel quinoline derivatives, paving the way for their further development in medicinal and materials science.
References
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A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
This guide provides a detailed technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into synthetic strategies, and discuss its potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals who require a thorough understanding of this molecule's characteristics and utility.
Core Physicochemical Properties
This compound, also known as 4-Amino-2-methyl-8-(trifluoromethyl)quinoline, is a fluorinated quinoline derivative. The presence of the trifluoromethyl group at the 8-position and the amine group at the 4-position of the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules.[1]
Molecular Structure and Key Identifiers
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃N₂ | [2] |
| Molecular Weight | 226.20 g/mol | [2] |
| CAS Number | 147147-73-7 | [2] |
| InChI Key | WNPVMBJLPPHGEJ-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cc(N)c2cccc(c2n1)C(F)(F)F | [2] |
A study involving spectroscopic and quantum chemical investigations has provided further insight into the molecular structure and properties of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[3]
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a multi-step process starting from a suitable aniline precursor. A plausible synthetic route involves the construction of the quinoline core followed by the introduction of the amine functionality.
Illustrative Synthetic Pathway
The diagram below illustrates a potential high-level workflow for the synthesis.
Caption: A typical quality control workflow for the characterization of a synthesized chemical compound.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery. Its molecular structure combines the privileged quinoline scaffold with the beneficial properties of a trifluoromethyl group. While further research is needed to fully elucidate its biological activity and therapeutic applications, its physicochemical characteristics make it a compound of high interest for the development of novel therapeutic agents across multiple disease areas.
References
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- Sigma-Aldrich. 2-Methyl-8-quinolinol 98 826-81-3.
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- PubMed Central.
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- (2-METHYL-1,2,3,4-TETRAHYDRO-QUINOLIN-4-YL)
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Solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in Organic Solvents: A Methodological and Interpretive Guide
An In-depth Technical Guide:
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing bioavailability, formulation strategies, and the reliability of in-vitro assays.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and interpret the solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in a range of common organic solvents. Due to the novelty of this specific molecule, this document focuses on the predictive analysis of its physicochemical properties and establishes a robust, first-principles experimental protocol based on the industry-standard shake-flask method.[3][4] We delve into the causality behind solvent selection and the interpretation of solubility data, grounding our recommendations in established thermodynamic principles and the structural characteristics of the quinoline scaffold.
Introduction: The Critical Role of Solubility Profiling
This compound is a substituted quinoline, a heterocyclic scaffold prevalent in medicinal chemistry, notably in the development of antimalarial agents.[5][6] Its structure comprises a quinoline core functionalized with a methyl group, a primary amine, and a trifluoromethyl (CF3) group. Each of these moieties imparts distinct physicochemical properties that collectively govern its interaction with various solvent systems.
Poor solubility can lead to underestimated toxicity, erratic results in biological screening, and significant hurdles in developing a viable dosage form.[1][2] Therefore, a systematic and early characterization of solubility in a diverse set of organic solvents is not merely a data collection exercise; it is a critical step in risk mitigation and lead optimization.[3] This guide provides the scientific rationale and a validated methodology for this essential characterization.
Physicochemical Analysis and Predicted Solubility Behavior
A molecule's solubility is dictated by the interplay of its intrinsic properties and the characteristics of the solvent.[7] An analysis of the functional groups on this compound allows for a reasoned prediction of its solubility profile.
-
Quinoline Core: The bicyclic aromatic system is largely nonpolar and can participate in π-π stacking interactions. The nitrogen atom at position 1, however, introduces polarity and acts as a hydrogen bond acceptor.
-
-NH2 (Amine Group): The primary amine at position 4 is a potent hydrogen bond donor and acceptor. This group is expected to significantly enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO).
-
-CH3 (Methyl Group): This nonpolar alkyl group at position 2 slightly increases the molecule's lipophilicity.
-
-CF3 (Trifluoromethyl Group): The trifluoromethyl group is a unique and powerful modulator of physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can influence the basicity of the nearby quinoline nitrogen.[8][9] The presence of a -CF3 group is often employed in drug design to enhance metabolic stability and membrane permeability.[8][10]
Based on this analysis, we can predict that this compound will exhibit the highest solubility in polar organic solvents capable of hydrogen bonding and will have limited solubility in nonpolar hydrocarbon solvents.
Caption: Predicted intermolecular interactions of the target molecule.
Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, equilibrium solubility data, the shake-flask method is universally recognized as the gold standard.[3][4][11] This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility, as opposed to kinetic measurements which can often overestimate this value.[3][12] The following protocol is a self-validating system for generating reliable and reproducible data.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Step-by-Step Experimental Workflow
-
Solvent Selection: Choose a diverse range of solvents to cover different polarity indices and chemical classes. A recommended starting set includes:
-
Alcohols: Methanol, Ethanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Chlorinated Solvents: Dichloromethane
-
Aromatic Hydrocarbons: Toluene
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO)
-
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of solid this compound to a glass vial. "Excess" means that a visible amount of undissolved solid remains at equilibrium. A starting point is to add ~10-20 mg of solute to 2 mL of solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature, typically 25 °C.
-
Agitate the vials for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for thermodynamic equilibrium; 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.[2]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.
-
To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully collect a known volume of the clear supernatant using a pipette. For highly concentrated solutions, immediately perform a precise dilution with fresh solvent to prevent precipitation due to temperature changes or solvent evaporation. For less soluble compounds, filtration through a 0.22 µm syringe filter is an alternative or additional step to centrifugation. Ensure the filter material is compatible with the solvent and does not adsorb the analyte.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in each respective solvent.
-
Analyze the diluted supernatant and the calibration standards using a validated analytical method, such as HPLC-UV. The wavelength for UV detection should be set to the λmax of the compound to ensure maximum sensitivity.
-
Calculate the concentration of the solute in the saturated solution by comparing its response to the calibration curve.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
Quantitative solubility data should be organized clearly to facilitate comparison across different solvent systems. The results provide direct insight into the types of intermolecular forces that govern the solvation of the molecule.
Table 1: Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |
| Moderate Polarity | Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
Interpreting the Results:
-
High Solubility in Alcohols: A high value in methanol and ethanol would confirm the dominant role of hydrogen bonding between the solvent's hydroxyl group and the compound's amine group and quinoline nitrogen.
-
High Solubility in DMSO: Strong solubility in DMSO would highlight the importance of the compound's hydrogen bond donating amine group interacting with DMSO's potent hydrogen bond accepting sulfoxide group.
-
Decreasing Solubility with Polarity: A general trend of decreasing solubility as solvent polarity decreases (e.g., from acetone to ethyl acetate to toluene) would be expected. This demonstrates the classic "like dissolves like" principle, where the polar nature of the amine and the quinoline nitrogen requires a polar solvent for effective solvation.[13]
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is a prerequisite for its successful development as a potential therapeutic agent. While direct solubility data is not yet published, a predictive analysis based on its molecular structure provides a strong hypothesis for its behavior. By implementing the robust and validated shake-flask protocol detailed in this guide, researchers can generate the high-quality, thermodynamic solubility data required for informed decision-making in formulation development, toxicological studies, and overall drug discovery progression. This systematic approach ensures that the fundamental physicochemical properties of this promising compound are well-characterized from the outset.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]
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Hernández-Vázquez, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Avdeef, A. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD. [Link]
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OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]
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OECD 105 – Water Solubility Test at 20°C. (n.d.). Analytice. [Link]
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Higuchi, T., & Connors, K. A. (1965). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences. [Link]
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Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences. [Link]
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The Quinoline Amine Nucleus: A Legacy of Discovery and a Future in Precision Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple coal tar derivative to the nucleus of life-saving therapeutics is a testament to the power of chemical synthesis and the relentless pursuit of understanding disease at a molecular level.[1][2] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline amine derivatives. It delves into the foundational chemical principles that underpin their synthesis and illuminates the intricate mechanisms by which they exert their profound biological effects, from combating parasitic infections to targeting the complex signaling networks of cancer. For the researcher, scientist, and drug development professional, this document serves as a detailed resource, bridging the historical context with contemporary applications and future directions in the field.
Part 1: A Chronicle of Discovery and Synthesis
The story of quinoline amine derivatives is intrinsically linked to the fight against one of humanity's oldest and most persistent scourges: malaria.
The Age of Quinine: A Natural Revelation
The therapeutic journey of quinoline began not in a laboratory, but in the bark of the Cinchona tree, native to the Andean highlands of South America.[3][4][5] Indigenous populations had long recognized the fever-reducing properties of this bark. In the 17th century, Jesuit missionaries introduced it to Europe, where it became the first effective treatment for malaria.[4][6] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][5][6] This landmark achievement marked the dawn of utilizing purified chemical compounds for treating infectious diseases.[3]
The Dawn of Synthetic Quinolines: From Necessity to Innovation
The reliance on a natural source for quinine, coupled with the geopolitical turmoil of the early 20th century, spurred the quest for synthetic alternatives. This necessity became the mother of invention, leading to the development of a rich and diverse portfolio of synthetic methodologies for constructing the quinoline core. These classical named reactions remain fundamental to the synthesis of a vast array of quinoline derivatives today.
A multitude of named reactions have been developed to construct the quinoline ring system, each with its own nuances and applications. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.[2]
-
Skraup Synthesis (1880): One of the earliest and most direct methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] The reaction is notoriously vigorous and proceeds through the in situ formation of acrolein from the dehydration of glycerol.[1][7]
-
Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines.[8][9][10]
-
Combes Quinoline Synthesis (1888): This method employs the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[11][12]
-
Friedländer Synthesis (1882): A versatile method that involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[12]
-
Gould-Jacobs Reaction (1939): This reaction is particularly important for the synthesis of 4-hydroxyquinolines (which can be converted to 4-aminoquinolines) and involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[13]
These foundational synthetic strategies paved the way for the creation of a vast library of quinoline derivatives, leading to the discovery of potent therapeutic agents.
Part 2: Therapeutic Applications of Quinoline Amine Derivatives
The versatility of the quinoline amine scaffold has led to its exploration in a wide range of therapeutic areas, with its most profound impact being in the treatment of malaria and, more recently, cancer.
Antimalarial Quinoline Amines: A Paradigm of Drug Development
The development of synthetic quinoline-based antimalarials revolutionized the treatment of malaria.
-
Chloroquine: Synthesized in 1934, chloroquine, a 4-aminoquinoline, became the cornerstone of malaria treatment and prophylaxis for decades due to its high efficacy and low cost.[14][15][16]
-
Primaquine: An 8-aminoquinoline, primaquine is crucial for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse of the disease.[17]
-
Mefloquine: Developed in the 1970s, mefloquine was a critical addition to the antimalarial arsenal, particularly against chloroquine-resistant strains of Plasmodium falciparum.[15]
Mechanism of Antimalarial Action:
The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the disruption of heme metabolism within the parasite. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole of the parasite. Here, it is believed to cap the growing hemozoin polymer, preventing further detoxification of heme. The buildup of toxic free heme leads to oxidative stress and ultimately parasite death.
Experimental Protocol: Synthesis of 4-Amino-7-Chloroquinoline
This protocol is a representative method for the synthesis of a key intermediate in the production of many 4-aminoquinoline antimalarials, including chloroquine.
Materials:
-
4,7-dichloroquinoline
-
N,N-dimethylpropane-1,3-diamine
-
Phenol
-
Ethanol
-
Petroleum ether
-
Phosphoric acid
-
Potassium hydroxide solution (10%)
-
Chloroform
Procedure:
Step 1: Condensation
-
In a reaction vessel, combine 4,7-dichloroquinoline (1 mole) and phenol (1 mole) and mix until uniform.
-
Heat the mixture to 70-80°C.
-
Slowly add 2-amino-5-diethylaminopentane (2.1 moles) to the reaction mixture.
-
Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
After the reaction is complete, dilute the mixture with chloroform.
-
Wash the organic layer with a 10% potassium hydroxide solution to remove unreacted phenol.
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude chloroquine product.[18]
Step 2: Refining
-
Add petroleum ether to the crude chloroquine product and heat until dissolved.
-
Cool the solution in an ice-water bath to induce crystallization.
-
Filter the mixture to collect the purified chloroquine crystals and dry.[18]
Step 3: Salt Formation (for Chloroquine Phosphate)
-
Dissolve the purified chloroquine in ethanol.
-
Add phosphoric acid dropwise while stirring.
-
Continue stirring for 2-3 hours to allow for crystallization of chloroquine phosphate.
-
Filter the solid product and dry to obtain high-purity chloroquine phosphate.[18]
Anticancer Quinoline Amines: Targeting Aberrant Signaling
The quinoline nucleus has emerged as a privileged scaffold in the design of targeted anticancer therapies. Many quinoline derivatives function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[19][20]
Key Molecular Targets and Signaling Pathways:
-
Receptor Tyrosine Kinases (RTKs): A significant number of quinoline-based anticancer agents target RTKs, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR signaling promotes cell growth and proliferation.[21][22]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[21][22]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and migration.[21][23]
-
-
Non-Receptor Tyrosine Kinases: Quinoline derivatives also target intracellular tyrosine kinases such as those in the Src family.[9]
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Quinoline-based molecules have been shown to inhibit components of this pathway.[19]
-
Ras/Raf/MEK Pathway: Another critical pathway involved in cell proliferation and survival that is a target for quinoline derivatives.[19]
The inhibition of these kinases by quinoline derivatives can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor growth and metastasis.[19][20]
Diagram of Quinoline Amine Derivatives Targeting Cancer Signaling Pathways:
Caption: Quinoline amine derivatives targeting key oncogenic signaling pathways.
Part 3: Data Presentation
The following tables summarize the biological activity of representative quinoline amine derivatives against malarial parasites and cancer cell lines.
Table 1: Antimalarial Activity of Selected Quinoline Amine Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | 22 - 26.7 | [24] |
| Chloroquine | NF54 (sensitive) | 22.1 | [24] |
| Mefloquine | W2 (resistant) | 67 | [17] |
| 3-benzyl-N-(7-chloro-quinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine | D10 (sensitive) | 53 | [17] |
| 3-benzyl-N-(7-chloro-quinolin-4-yl)-1,2,3,4-tetrahydroquinazolin-7-amine | W2 (resistant) | 67 | [17] |
| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | P. falciparum | 1 - 100 | [15] |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant strain | 1200 | [25] |
| Pyrazole-quinoline hybrid | P. falciparum | 36 (µg/mL) | [26] |
Table 2: Anticancer Activity of Selected Quinoline Amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | <0.02 | PDGF-RTK | [23] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | Not specified | [27] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | Not specified | [27] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | EGFR | [12] |
| 3,6-disubstituted quinoline | MKN45 (Gastric) | 0.093 | c-Met | [22] |
| 4b (a quinolinone derivative) | MCF-7 (Breast) | 0.002 | EGFR, HER-2, PDGFR-β, VEGFR-2 | [21] |
| 4j (a quinolinone derivative) | MCF-7 (Breast) | 0.002 | EGFR, HER-2, PDGFR-β, VEGFR-2 | [21] |
| Quinoline-2-carboxamide derivative | PC-3 (Prostate) | 1.29 (GI50) | Pim-1 kinase |
Conclusion: The Future of Quinoline Amine Derivatives in Medicine
From its humble origins in the bark of the Cinchona tree to its current status as a versatile pharmacophore, the quinoline nucleus has had a profound and lasting impact on medicine. The historical journey of quinoline amine derivatives, from the discovery of quinine to the rational design of synthetic antimalarials and targeted anticancer agents, exemplifies the evolution of drug discovery. The foundational synthetic methodologies developed over a century ago continue to provide the chemical language to construct novel and complex molecular architectures. As our understanding of the molecular drivers of disease deepens, the quinoline amine scaffold is poised to remain a critical component in the development of next-generation precision medicines. The ability to fine-tune its structure to achieve high potency and selectivity against a range of therapeutic targets ensures that the legacy of this remarkable heterocycle will continue to unfold for years to come.
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An In-depth Technical Guide to the Potential Biological Activity of Trifluoromethylquinolines
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline ring has emerged as a powerful strategy in drug discovery. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. Consequently, trifluoromethylquinolines have garnered substantial interest as a promising class of compounds with diverse therapeutic potential, notably in the realms of oncology, infectious diseases, and neurodegenerative disorders.
This technical guide provides a comprehensive overview of the current understanding of the biological activities of trifluoromethylquinolines. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their mechanisms of action, validated experimental protocols for their evaluation, and a summary of key structure-activity relationships.
Anticancer Activity of Trifluoromethylquinolines
Trifluoromethylquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4][5][6][7] Their mechanisms of action are often multifaceted, primarily revolving around the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
Inhibition of Tyrosine Kinases
A primary mechanism through which trifluoromethylquinolines exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs).[1] RTKs are critical mediators of cellular signaling pathways that regulate cell growth, differentiation, and survival.[8] Dysregulation of RTK signaling is a common hallmark of many cancers. Trifluoromethylquinolines have been shown to target several key RTKs, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is prevalent in various cancers. Certain trifluoromethylquinoline derivatives have been designed as potent EGFR inhibitors.[9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling by trifluoromethylquinolines can suppress tumor growth and metastasis.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is common in cancer.[10][11][12][13][14] Several trifluoromethyl-containing compounds have been developed as inhibitors of key components of this pathway, such as PI3K.[15]
Induction of Apoptosis and Cell Cycle Arrest
Trifluoromethylquinolines can also induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, preventing their replication.[16] Flow cytometry analysis has shown that certain derivatives can arrest cancer cells in the G2 or S-phase of the cell cycle.[16]
Experimental Protocols for Evaluating Anticancer Activity
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[3] Incubate the plates for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified duration.[3]
-
Cell Harvesting and Washing: Collect both adherent and suspension cells, wash them with cold phosphate-buffered saline (PBS), and resuspend them in 1X Annexin V binding buffer.[3]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[3]
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative trifluoromethylquinoline derivatives against various human cancer cell lines.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 | Colon Cancer | 0.314 - 4.65 µg/cm³ |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Breast Cancer | 2.63 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][17]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 | Melanoma | 24.4 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][17]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 | Melanoma | 25.4 |
Data compiled from multiple sources.[3][4][7]
Antimicrobial Activity of Trifluoromethylquinolines
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Trifluoromethylquinolines have shown promise as a new class of antimicrobial agents with activity against a range of bacteria and fungi.
Mechanisms of Antimicrobial Action
Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of action for the antimicrobial activity of many trifluoromethylquinolines is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[18][19][20] These enzymes are essential for bacterial DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[19][21] This mechanism is similar to that of fluoroquinolone antibiotics.[19]
Experimental Protocol for Evaluating Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: Prepare serial two-fold dilutions of the trifluoromethylquinoline compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-containing compounds against various bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µg/mL) |
| Quinolonequinones (QQ2, QQ6) | Staphylococcus aureus (clinically resistant) | 1.22 - 19.53 |
| Quinolonequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 |
| Quinolonequinones (QQ7, QQ8) | Candida albicans | (Comparable to Clotrimazole) |
| 3-halobenzo[b]thiophene derivatives | Bacillus cereus | 128 |
| 3-halobenzo[b]thiophene derivatives | Candida albicans | 128 |
| Acrocarpospora punica compounds | Aspergillus niger | 54.87 |
| Acrocarpospora punica compounds | Candida albicans | 49.56 |
Data compiled from multiple sources.[12][13][22]
Neuroprotective Activity of Trifluoromethylquinolines
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a key pathological factor in these conditions.[23] Trifluoromethylquinolines have emerged as potential neuroprotective agents due to their antioxidant properties and their ability to modulate key enzymatic pathways involved in neurodegeneration.[1][24]
Mechanisms of Neuroprotective Action
Antioxidant Activity and Mitigation of Oxidative Stress
Quinoline derivatives can act as potent antioxidants.[1][24] Their neuroprotective effects are partly attributed to their ability to scavenge free radicals and reduce oxidative stress, which is a major contributor to neuronal damage in neurodegenerative diseases.[23][25] Some quinolinic acid-induced neuronal damage, which is linked to free radical formation, can be prevented by agents that increase the activity of endogenous antioxidant enzymes.[25]
Enzyme Inhibition
Trifluoromethylquinolines are also being investigated as inhibitors of enzymes implicated in the pathology of neurodegenerative diseases, including:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B): MAO-B inhibitors can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.
-
Catechol-O-methyltransferase (COMT): COMT inhibitors also play a role in modulating dopamine levels.[1][24]
Experimental Protocols for Evaluating Neuroprotective Activity
In Vitro Neuroprotection Assay (MTT Assay in Neuronal Cell Lines)
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.[26]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons. For more physiologically relevant data, 3D co-culture models of neurons and astrocytes can be utilized.[19][21][27]
-
Compound Pre-treatment: Treat the cells with various concentrations of the trifluoromethylquinoline compound for a specified period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, MPP+ for a Parkinson's model, or β-amyloid for an Alzheimer's model).[26]
-
Cell Viability Assessment: Perform an MTT assay, as described in the anticancer section, to determine the extent of cell death and the protective effect of the compound.[26]
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular levels of ROS, a key indicator of oxidative stress.
Step-by-Step Methodology:
-
Cell Treatment: Treat neuronal cells with the test compound and then with an ROS-inducing agent.
-
Staining: Incubate the cells with a fluorescent probe that reacts with ROS (e.g., DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in compound-treated cells compared to the control indicates antioxidant activity.
Conclusion and Future Perspectives
Trifluoromethylquinolines represent a versatile and highly promising class of compounds with significant potential in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The incorporation of the trifluoromethyl group often enhances the pharmacological properties of the quinoline scaffold, leading to improved efficacy.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications to the trifluoromethylquinoline core influence biological activity will be crucial for the rational design of more potent and selective drug candidates.[11][18]
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will provide a more complete picture of their therapeutic potential and potential side effects.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The continued exploration of trifluoromethylquinolines holds great promise for the discovery of next-generation drugs to address some of the most pressing challenges in human health.
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Methodological & Application
Application Notes and Protocols: Investigating 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in Drug Discovery as a Potential KCNQ2/3 Potassium Channel Modulator
Introduction: The Quinoline Scaffold and the Promise of Targeting Neuronal Hyperexcitability
The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[2][4] The introduction of a trifluoromethyl group, as in 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[3][5]
This guide focuses on the potential application of this compound in the context of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and certain forms of depression.[6][7][8] The primary molecular targets of interest are the voltage-gated potassium channels Kv7.2 and Kv7.3, which assemble to form the heteromeric KCNQ2/3 channel.[9][10] These channels are critical regulators of neuronal excitability, and their activation, or "opening," can suppress aberrant neuronal firing.[9][11] Consequently, KCNQ2/3 channel openers represent a promising therapeutic strategy.[7][12][13][14]
Given that several quinoline-containing compounds have been identified as modulators of KCNQ channels, we hypothesize that this compound holds potential as a novel KCNQ2/3 channel opener.[11][15] These application notes provide a comprehensive framework for researchers to synthesize, screen, and characterize this compound, guiding the investigation from initial hit identification to preclinical evaluation.
Part 1: Synthesis of this compound
The synthesis of substituted quinolines can be achieved through various established methods. A plausible synthetic route for this compound involves a multi-step process, likely starting from a substituted aniline. While the precise synthesis of this specific molecule is not widely documented, a general approach can be adapted from known quinoline syntheses.[16][17][18] A potential intermediate for such a synthesis is 4-chloro-2-methyl-8-(trifluoromethyl)quinoline, which can then undergo nucleophilic substitution with an amine source. The synthesis of related 4-hydrazinyl-8-(trifluoromethyl)quinoline has been reported, starting from 4-chloro-8-(trifluoromethyl)quinoline and hydrazine hydrate.[3]
Part 2: High-Throughput Screening for KCNQ2/3 Channel Opening Activity
The initial step in evaluating the compound's activity is to perform a high-throughput screen (HTS) to identify its ability to open KCNQ2/3 channels. A robust and widely used method for this is the thallium influx assay.[11][15]
Protocol 1: Thallium Influx Assay
Principle: This assay utilizes a thallium-sensitive fluorescent dye. In the resting state, cells have a low intracellular thallium concentration. Activation of potassium channels, such as KCNQ2/3, allows for the influx of thallium ions (which mimic potassium ions) into the cell, leading to an increase in fluorescence.
Materials:
-
HEK293 cells stably co-expressing KCNQ2 and KCNQ3 subunits.
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Compound stock solution (this compound in DMSO).
-
Positive control: Retigabine or another known KCNQ2/3 opener.[10]
-
Negative control: DMSO vehicle.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the KCNQ2/3-expressing HEK293 cells into 384-well black-walled, clear-bottom microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye, prepared according to the manufacturer's instructions. Incubate to allow for dye loading.
-
Compound Addition: Prepare serial dilutions of this compound, the positive control, and the negative control in assay buffer. Add the compound solutions to the wells.
-
Thallium Stimulation: Add the thallium-containing stimulus buffer to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Reading: Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration to generate a dose-response curve and determine the EC50 value.
Expected Outcome: If this compound is a KCNQ2/3 opener, a concentration-dependent increase in thallium influx will be observed.
Workflow for Primary Screening
Caption: Proposed mechanism of action for a KCNQ2/3 opener.
Protocol 3: In Vivo Anticonvulsant Activity Assessment
Model: Maximal Electroshock (MES) Seizure Test in rodents. This is a standard model to assess the efficacy of drugs against generalized tonic-clonic seizures. [8] Procedure:
-
Animal Acclimation: Acclimate male mice or rats to the laboratory conditions.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
MES Induction: At the time of expected peak compound effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Dose-Response: Test a range of doses to determine the ED50 (the dose effective in protecting 50% of the animals from the tonic hindlimb extension).
Expected Outcome: If the compound has in vivo anticonvulsant activity, it will protect the animals from tonic hindlimb extension in a dose-dependent manner.
Conclusion
This guide outlines a strategic and experimentally sound approach to investigate the potential of this compound as a novel KCNQ2/3 potassium channel opener for the treatment of neurological disorders. By following these protocols, researchers can systematically evaluate its synthesis, in vitro pharmacology, and in vivo efficacy, thereby providing a solid foundation for its further development as a potential therapeutic agent. The quinoline scaffold continues to be a rich source of new medicines, and a targeted investigation of novel derivatives like this one holds significant promise.
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Soh, H., et al. (2017, January 18). Epilepsy-Associated KCNQ2 Channels Regulate Multiple Intrinsic Properties of Layer 2/3 Pyramidal Neurons. PubMed Central. [Link]
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Amato, G. S., et al. (2011, August 30). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. PubMed. [Link]
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Kumar, M., et al. (2016, March 22). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. PubMed. [Link]
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Kumar, M., et al. (2016, June 1). Synthesis and evaluation of potent KCNQ2/3-specific channel activators. ResearchGate. [Link]
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Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]
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Arshad, M., et al. (2023, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. [Link]
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Mital, A., et al. (n.d.). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]
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Mital, A., et al. (n.d.). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]
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Wang, Z., et al. (2012, June 2). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. National Institutes of Health. [Link]
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Singh, B., et al. (2018, February 8). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health. [Link]
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He, A., et al. (2021, March 3). Impact of the KCNQ2/3 Channel Opener Ezogabine on Reward Circuit Activity and Clinical Symptoms in Depression: Results From a Randomized Controlled Trial. Psychiatry Online. [Link]
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Iaroshenko, V. O., et al. (2021, July 1). Chemical modulation of Kv7 potassium channels. National Institutes of Health. [Link]
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MySkinRecipes. (n.d.). 8-(Trifluoromethyl)quinolin-4-amine. [Link]
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Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
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PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. [Link]
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Miceli, F., et al. (2008, November). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. National Institutes of Health. [Link]
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Neurology Advisor. (2023, October 20). Randomized Trial Evaluates Novel Potassium Channel Opener for Focal Epilepsy. [Link]
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French, J. A., et al. (2023, October 9). Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial. PubMed Central. [Link]
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Johns Hopkins University. (n.d.). XEN1101: A Novel Potassium Channel Modulator for the Potential Treatment of Focal Epilepsy in Adults. [Link]
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Thiruvalluvar, A., et al. (2008, January 19). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. National Institutes of Health. [Link]
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Bonomo, S., et al. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]
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Kumar, A., et al. (2012, June 1). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. PubMed. [Link]
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synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine from 2,8-bis(trifluoromethyl)-4-chloroquinoline
An In-Depth Technical Guide to the Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable scaffold in medicinal chemistry. The primary focus is on the efficient conversion of the precursor, 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline, via a palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important class of fluorinated quinolines.
Introduction and Strategic Overview
The 4-aminoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria.[1][2] The incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into these scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity, making them highly sought after by medicinal chemists.[3] The target molecule, this compound, is a key intermediate for the development of novel bioactive compounds.[4]
The synthesis of 4-aminoquinolines from their 4-chloro precursors is a fundamental transformation. While classical Nucleophilic Aromatic Substitution (SNAr) can be effective, it often requires harsh conditions such as high temperatures.[1][2] Modern synthetic chemistry offers a more elegant and versatile alternative: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under significantly milder conditions and with greater functional group tolerance.[5][6][7]
This guide will focus on the Buchwald-Hartwig approach, utilizing an ammonia equivalent to install the primary amine at the C4 position. This method is renowned for its efficiency and broad applicability, making it a superior choice for complex, high-value molecules in a drug development setting.[8]
Reaction Mechanism: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that proceeds via a catalytic cycle involving a palladium complex.[5][9] The generally accepted mechanism for the amination of an aryl halide (Ar-X) with an amine (R-NH2) is illustrated below.
Caption: Buchwald-Hartwig catalytic cycle for C-N bond formation.
Causality of Mechanistic Steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the quinoline substrate. This is often the rate-limiting step and forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical to facilitate this step without degrading the substrate or catalyst.
-
Reductive Elimination: This final step involves the formation of the new carbon-nitrogen bond, yielding the desired 4-aminoquinoline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue. The steric and electronic properties of the phosphine ligand are crucial for promoting this key bond-forming step.[5]
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline using an in-situ source of ammonia.
Materials and Reagents
| Reagent | CAS Number | M.W. | Purity | Supplier | Notes |
| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | 1065074-06-3 | 259.64 | >97% | Commercial | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% | Commercial | Catalyst Precursor |
| Xantphos | 161265-03-8 | 578.68 | >98% | Commercial | Ligand |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 4039-32-1 | 167.33 | 1.0 M in THF | Commercial | Ammonia Equivalent/Base |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Commercial | Extraction/Chromatography |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercial | Chromatography |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | Lab Prep | Quenching Agent |
| Saturated aq. NaCl (Brine) | N/A | N/A | N/A | Lab Prep | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Commercial | Drying Agent |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh | Commercial | Stationary Phase |
Safety and Handling Precautions
-
Trifluoromethylated Compounds: These compounds should be handled with care. While generally stable, they can release hazardous decomposition products like hydrogen fluoride upon combustion.[10][11][12]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Xantphos is relatively air-stable but should still be handled under an inert atmosphere to prevent gradual oxidation.
-
LHMDS: This reagent is highly reactive and moisture-sensitive. It is corrosive and will react violently with water. Handle under a strict inert atmosphere (argon or nitrogen).[13]
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] All operations should be performed in a certified chemical fume hood.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq), Palladium(II) Acetate (0.02 eq), and Xantphos (0.03 eq).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene via cannula. Sparge the resulting suspension with argon gas for 15 minutes to ensure all dissolved oxygen is removed.
-
Reagent Addition: Slowly add the solution of Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 2.5 eq) to the stirring mixture at room temperature. Rationale: LHMDS serves as both the base and the source of the amine. It reacts in situ to generate ammonia, which is then coupled to the quinoline.[8]
-
Reaction: Heat the reaction mixture to 100 °C and allow it to stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity via NMR and MS analysis.
Expected Results and Data Analysis
| Parameter | Value |
| Scale | 1.0 mmol (260 mg) |
| Typical Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shifts (δ, ppm) |
| -CH₃ (s, 3H) | ~2.6-2.8 |
| -NH₂ (br s, 2H) | ~4.8-5.2 |
| Aromatic Protons (m, 4H) | ~6.7-8.2 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Ensure proper degassing; use a fresh bottle of Pd(OAc)₂.2. Use freshly dried solvent and flame-dried glassware.3. Use a fresh, properly titrated solution of LHMDS. |
| Formation of Side Products | 1. Hydrolysis of starting material to the quinolinol.2. Reductive dehalogenation (loss of Cl). | 1. Strictly maintain an inert and anhydrous atmosphere.2. Use a high-quality ligand and ensure the catalyst/ligand ratio is optimal. Consider a milder base if the problem persists. |
| Difficult Purification | 1. Product co-elutes with ligand or byproducts. | 1. Adjust the polarity of the chromatography eluent system.2. Consider an aqueous acid wash during work-up to protonate the product, extract it into the aqueous phase, then basify and re-extract. |
References
-
Guerra, A. C. S., de Oliveira, R. N., & de Farias, K. M. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Guerra, A. C. S., de Oliveira, R. N., & de Farias, K. M. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]
-
Capot Chemical. (2008). Material Safety Data Sheet - 4-Chloro-8-(trifluoromethyl)quinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.
-
National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
-
PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
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- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: 2-Methyl-8-(trifluoromethyl)quinolin-4-amine as a Pivotal Intermediate in Antimalarial Drug Synthesis
Introduction: The Strategic Importance of a Fluorinated Quinoline Core
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with drugs like chloroquine and quinine having saved millions of lives. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous innovation of novel and more effective therapeutics. The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into the quinoline nucleus has been a highly successful strategy to enhance antimalarial potency and overcome resistance. The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity are known to significantly modulate the pharmacokinetic and pharmacodynamic properties of drug molecules, often leading to improved metabolic stability and cellular uptake.[1][2]
This technical guide focuses on 2-Methyl-8-(trifluoromethyl)quinolin-4-amine , a key intermediate in the synthesis of next-generation antimalarial drugs, including Mefloquine and Tafenoquine. We provide detailed, field-proven protocols for the synthesis, characterization, and subsequent elaboration of this versatile building block, offering researchers in drug discovery and development a comprehensive resource to accelerate their research programs.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a multi-step process that can be efficiently achieved through a modified Conrad-Limpach-Knorr quinoline synthesis, followed by chlorination and amination. This approach provides a reliable and scalable route to this crucial intermediate.
Logical Workflow for the Synthesis of this compound
Sources
Application Note & Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthetic strategy is centered around a robust and versatile palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth explanation of the chemical principles, and critical safety information. The protocol is structured to ensure reproducibility and high-yield synthesis of the target compound.
Introduction and Scientific Background
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group into the quinoline scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound is a valuable intermediate for the development of novel therapeutic agents.
The synthesis of aryl amines, particularly on electron-deficient heterocyclic systems, can be challenging using traditional methods which often require harsh conditions. The advent of the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild, efficient, and highly general method for coupling amines with aryl halides.[1] This protocol leverages a two-step sequence: (1) the synthesis of a key intermediate, 4-chloro-2-methyl-8-(trifluoromethyl)quinoline, followed by (2) a palladium-catalyzed amination at the C4 position.
Overall Reaction Scheme
The synthesis proceeds in two major steps as illustrated below:
Step 1: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (2)
Reaction of 2-methyl-8-(trifluoromethyl)quinolin-4-ol (1) with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 2: Buchwald-Hartwig Amination to form this compound (3)
Palladium-catalyzed coupling of 4-chloro-2-methyl-8-(trifluoromethyl)quinoline (2) with an ammonia surrogate.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The core of this synthesis is the Buchwald-Hartwig amination. Understanding its mechanism is crucial for troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium complex.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (our chloroquinoline intermediate), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step of the cycle.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Supplier | Purity | Notes |
| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | 1701-22-0 | Major Supplier | >97% | Starting material for Step 1 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Major Supplier | >99% | Chlorinating agent |
| Dichloromethane (DCM) | 75-09-2 | Major Supplier | Anhydrous | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Major Supplier | ACS Grade | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Major Supplier | Anhydrous | Drying agent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Major Supplier | >97% | Palladium precursor |
| Xantphos | 161265-03-8 | Major Supplier | >98% | Ligand |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | Major Supplier | 1.0 M in THF | Ammonia surrogate/Base |
| Toluene | 108-88-3 | Major Supplier | Anhydrous | Solvent for amination |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major Supplier | HPLC Grade | For chromatography |
| Hexanes | 110-54-3 | Major Supplier | HPLC Grade | For chromatography |
| Deuterated Solvents (e.g., DMSO-d₆) | 2206-27-1 | Major Supplier | NMR Grade | For NMR analysis |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Schlenk line or glove box for inert atmosphere techniques
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup (glass column, silica gel)
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
NMR Spectrometer
-
Mass Spectrometer (LC-MS or GC-MS)
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Workflow Overview
Caption: Step-by-step workflow for the synthesis.
Step 1: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (2)
Causality: This step converts the C4-hydroxyl group into a good leaving group (chloride) for the subsequent palladium-catalyzed cross-coupling. Phosphorus oxychloride is a standard and effective reagent for this type of transformation on quinolinols. A similar procedure is effective for related quinoline systems.[3]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-8-(trifluoromethyl)quinolin-4-ol (1) (5.0 g, 21.8 mmol).
-
Reaction: Carefully add phosphorus oxychloride (20 mL, 218 mmol) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc), observing the disappearance of the starting material.
-
Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring in a fume hood. Caution: This is a highly exothermic reaction.
-
Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chloro-intermediate (2).
Step 2: Buchwald-Hartwig Amination for this compound (3)
Causality: This is the key C-N bond-forming step. A palladium catalyst is used to couple the chloroquinoline with an ammonia source.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) serves as both a strong, non-nucleophilic base and an effective "ammonia equivalent" after in-situ hydrolysis or reaction.[5] The choice of a bulky, electron-rich ligand like Xantphos is crucial for promoting the challenging amination of a heteroaryl chloride.
-
Inert Atmosphere Setup: Assemble a Schlenk flask under an inert atmosphere (Argon or Nitrogen). Add 4-chloro-2-methyl-8-(trifluoromethyl)quinoline (2) (2.0 g, 8.14 mmol), Pd₂(dba)₃ (0.15 g, 0.16 mmol, 2 mol %), and Xantphos (0.28 g, 0.49 mmol, 6 mol %).
-
Solvent Addition: Add anhydrous toluene (40 mL) via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Then, add LiHMDS (1.0 M solution in THF, 12.2 mL, 12.2 mmol) dropwise via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction to room temperature and quench by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient eluent, e.g., starting from 100% hexanes to 7:3 hexanes:ethyl acetate) to afford the pure this compound (3).
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Spectroscopic data for the title compound has been previously reported and can be used for comparison.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 227.08).
-
Purity Analysis: HPLC or GC analysis to determine the purity of the final compound.
Safety Precautions
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.[10]
-
Trifluoromethylated Compounds: Can be toxic. Avoid inhalation and skin contact.[11][12][13] Handle in accordance with good industrial hygiene and safety practices.[14]
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid contamination and exposure.
-
LiHMDS: A strong base and pyrophoric upon contact with air if the solvent evaporates. Handle under an inert atmosphere. Reacts with water.
-
Solvents: Toluene, DCM, and other organic solvents are flammable and have associated health risks. Avoid sparks and open flames.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
References
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
BASF. (2025). Safety Data Sheet. [Link]
-
Alligare. (n.d.). SAFETY DATA SHEET. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 7-(Trifluoromethyl)quinolin-2-amine. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]
-
ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]
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The Strategic Utility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in the Forge of Novel Heterocyclic Architectures: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
The quinoline core is a cornerstone in the edifice of medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities.[1] The strategic incorporation of a trifluoromethyl group at the 8-position and a methyl group at the 2-position of the quinoline scaffold imparts unique electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the basicity and reactivity of the quinoline nitrogen and the appended amino group, while also enhancing metabolic stability and membrane permeability of the resulting molecules. The 2-methyl group can provide a valuable steric handle, influencing binding selectivity to biological targets. This guide provides an in-depth exploration of the synthetic utility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine as a versatile building block for the construction of novel, biologically relevant heterocyclic compounds. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Core Synthetic Strategies: Leveraging the 4-Aminoquinoline Moiety
The 4-aminoquinoline scaffold is a versatile synthon for the construction of fused heterocyclic systems. The primary amino group at the C4 position serves as a nucleophilic handle for a variety of cyclization and condensation reactions, leading to the formation of novel polycyclic architectures. This section will detail key synthetic transformations employing this compound.
I. Synthesis of Pyrimido[4,5-b]quinolines: Accessing Bioactive Fused Systems
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The synthesis of these systems can be efficiently achieved from 4-aminoquinolines through well-established methodologies.
A classic and reliable method for the construction of the pyrimido[4,5-b]quinoline core is the Gould-Jacobs reaction. This reaction involves the condensation of a 4-aminoquinoline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. The electron-withdrawing trifluoromethyl group at the 8-position is anticipated to decrease the nucleophilicity of the 4-amino group; however, the reaction is expected to proceed under appropriate thermal conditions.
Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)pyrimido[4,5-b]quinolin-4(10H)-one
-
Step 1: Condensation with EMME. In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution.
-
Heat the reaction mixture at 130-140 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The intermediate enamine is expected to form.
-
Step 2: Thermal Cyclization. Increase the temperature of the reaction mixture to 240-250 °C and maintain for 30-60 minutes. This will induce cyclization to the desired pyrimido[4,5-b]quinolin-4-one.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol, DMF) to afford the pure product.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The thermal cyclization step requires high temperatures, necessitating the use of a solvent with a high boiling point like diphenyl ether or Dowtherm A.
-
Stoichiometry: A slight excess of EMME is used to ensure complete consumption of the starting amine.
-
Stepwise Temperature Increase: A lower initial temperature favors the formation of the enamine intermediate, while a higher temperature is required for the subsequent intramolecular cyclization.
Data Presentation: Representative Reaction Conditions and Expected Outcomes
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Expected Product |
| This compound | Diethyl ethoxymethylenemalonate | Diphenyl ether | 130-140 then 240-250 | 2-4 then 0.5-1 | 2-Methyl-8-(trifluoromethyl)pyrimido[4,5-b]quinolin-4(10H)-one |
Visualization of the Gould-Jacobs Reaction Workflow
Sources
Application Note: Comprehensive Analytical Characterization of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. As a fluorinated quinoline derivative, this compound shares structural similarities with significant pharmaceutical agents, making rigorous analytical control critical for its application in research and drug development.[1] This guide offers field-proven protocols for chromatographic separation and quantification, mass spectrometry for structural confirmation, and nuclear magnetic resonance spectroscopy for unambiguous structural elucidation. Each protocol is designed to be self-validating and is accompanied by expert commentary on the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The quinoline scaffold is a core component of various therapeutic agents, and the inclusion of a trifluoromethyl (CF₃) group can profoundly enhance metabolic stability, lipophilicity, and biological activity.[2] Given these attributes, analogous compounds like mefloquine and tafenoquine are prominent in antimalarial therapies.[3][4]
Accurate and comprehensive characterization is the bedrock of chemical and pharmaceutical development. It ensures the identity, purity, and quality of the compound, which are non-negotiable requirements for meaningful biological screening, structure-activity relationship (SAR) studies, and preclinical development. This application note details a multi-technique approach, leveraging orthogonal methods to build a complete analytical profile of the target molecule.
Chromatographic Analysis for Purity and Quantification: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the cornerstone technique for assessing the purity and quantifying this compound in bulk material and formulated products. Its robustness and accessibility make it ideal for routine quality control.[5] A reversed-phase method is most suitable, capitalizing on the hydrophobic nature of the quinoline ring system.
Scientific Rationale for Method Selection
A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention of the aromatic quinoline core. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The buffer, maintained at a slightly acidic pH (e.g., pH 3.0-4.0), serves a critical function: it ensures the primary amine at the 4-position is consistently protonated.[6] This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.[6] UV detection is set at a wavelength where the quinoline chromophore exhibits strong absorbance, ensuring high sensitivity.[6]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Sample Preparation (Stock Solution): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water. This produces a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A / 40% B isocratic, or a shallow gradient depending on impurity profile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 222 nm or 283 nm (scan for optimal absorbance).[6][7]
-
-
System Suitability: Before analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is < 2.0% and the USP tailing factor is < 1.5.
-
Data Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of unknown samples using linear regression.
Expected Performance Characteristics
The following table summarizes typical validation parameters for a robust HPLC-UV method for quinoline derivatives.[5]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates direct proportionality between concentration and response.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value.[8] |
| Precision (%RSD) | < 2.0% | The degree of agreement among repeated measurements.[6] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | The lowest concentration that can be reliably quantified.[8] |
HPLC-UV Experimental Workflow Diagram
Caption: A typical workflow for purity determination by HPLC-UV.
Structural Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides definitive confirmation of molecular weight and can offer structural insights through fragmentation analysis. For this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, each with specific considerations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for high-sensitivity quantification and confirmation in complex matrices. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the basicity of the quinoline nitrogen and the primary amine, which readily accept a proton to form a stable [M+H]⁺ ion.[9][10]
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for fast analysis and sharp peaks.
-
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[11]
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
-
MS System: A triple quadrupole or Orbitrap mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full Scan (MS1) to identify the parent ion, followed by Product Ion Scan (MS2) of the target m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow/Temp: Optimize based on instrument manufacturer recommendations.
-
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₁H₉F₃N₂ | |
| Exact Mass | 226.0718 | Calculated theoretical mass. |
| Observed Ion [M+H]⁺ | m/z 227.0791 | The protonated parent molecule, which is the primary ion observed in ESI+. |
| Key MS/MS Fragments | Loss of NH₃, CF₃ | Fragmentation of the parent ion provides structural confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to the polarity of the primary amine, which can cause peak tailing and poor chromatographic performance on standard nonpolar columns.[12] Chemical derivatization to a less polar analogue is essential for successful analysis.[12]
-
Derivatization (Silylation):
-
Place ~1 mg of the compound in a 2 mL reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
GC-MS Experimental Workflow Diagram
Caption: Workflow for structural analysis by GC-MS, including the critical derivatization step.
Unambiguous Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[14] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton, confirming atom connectivity and chemical environments.
Scientific Rationale
¹H NMR confirms the number and arrangement of protons, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR provides a distinct signal for the trifluoromethyl group.[1] The use of a polar aprotic solvent like DMSO-d₆ is ideal as it readily dissolves the compound and avoids proton exchange with the amine group.[15][16] The chemical shifts obtained are highly characteristic and can be compared to theoretical predictions and experimental data from closely related structures.[15][16]
Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).[15][16]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: Standard single-pulse experiment to identify proton signals.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30) to identify carbon signals.
-
¹⁹F NMR: Standard single-pulse experiment, proton-decoupled.
-
2D NMR (Optional but Recommended): COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to confirm connectivity.
-
Expected NMR Chemical Shifts
The following data is based on experimental findings for 4-amino-2-methyl-8-(trifluoromethyl)quinoline dissolved in DMSO-d₆.[15][16]
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Description |
| ¹H | C2-CH ₃ | ~2.44 | Methyl group singlet.[16] |
| NH ₂ | ~6.88 | Amine protons, may be a broad singlet.[16] | |
| C3-H | ~6.4 - 6.6 | Aromatic proton on pyridine ring. | |
| C5-H , C6-H , C7-H | ~7.5 - 8.4 | Aromatic protons on benzene ring.[16] | |
| ¹³C | C 2-CH₃ | ~24.0 | Methyl carbon. |
| C F₃ | ~123.0 (quartet) | Carbon of the CF₃ group, split by fluorine. | |
| Aromatic C | ~98.0 - 159.0 | Multiple signals for the quinoline ring carbons.[15][16] | |
| C 4-NH₂ | ~150.0 - 160.0 | Carbon attached to the amine group.[15][16] | |
| ¹⁹F | C8-C F₃ | ~ -58 to -60 | Single sharp peak for the CF₃ group.[1][17] |
Conclusion
The analytical characterization of this compound requires a multi-faceted, orthogonal approach. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and multi-nuclear NMR for definitive structural elucidation provides a robust and reliable analytical data package. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists, ensuring the generation of high-quality, trustworthy data essential for advancing scientific research and drug development.
References
- Analysis of the antimalarial, mefloquine, in blood and plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
- A Validated HPLC Method for Separation and Determination of Mefloquine Enantiomers in Pharmaceutical Formulations. DergiPark.
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
- HPLC Analytical Method for Simultaneous Estimation of Mefloquine and Clarithromycin. Ingenta Connect.
- Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study. PubMed.
- Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study. National Institutes of Health (NIH).
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health (NIH).
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Engineering and Science.
- 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
- Stability Indicating Method Development and Validation for Simultaneous Estimation of Mefloquine and Artesunate. SAS Publishers.
- Development and validation of an HPLC method for the simultaneous determination of artesunate and mefloquine hydrochloride in fixed-dose combination tablets. SciELO.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.
- A Comparative Guide to Primaquine and Tafenoquine for the Radical Cure of P. vivax Malaria. BenchChem.
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Publications.
- A Researcher's Guide to Validating the Structure of 2-Methyl-8-quinolinecarboxaldehyde Derivatives. BenchChem.
- Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
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Application Notes and Protocols for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] this compound is a distinct member of this class, characterized by a trifluoromethyl group at the 8-position and an amine group at the 4-position. While specific data on this particular molecule is emerging, its structural similarity to other biologically active quinolines, such as mefloquine and other quinoline derivatives, suggests its potential as a modulator of key cellular pathways.[3][4]
This guide provides a comprehensive framework for utilizing this compound in various cell-based assays. We will delve into foundational protocols for assessing its cytotoxic and mechanistic effects, drawing upon established methodologies for analogous compounds. The protocols herein are designed to be adaptable, providing a robust starting point for your investigations.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃N₂ | Inferred from structure |
| Molecular Weight | 226.20 g/mol | Inferred from structure |
| Solubility | Soluble in DMSO | Common for quinoline derivatives[5] |
| Storage | Store at -20°C, protect from light | General recommendation |
Note: It is highly recommended to determine the empirical solubility in your specific cell culture media to prevent precipitation and ensure accurate dosing. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]
Proposed Mechanism of Action: A Starting Point for Investigation
Quinoline derivatives are known to exert their effects through diverse mechanisms.[2][6] Given the structural motifs of this compound, plausible mechanisms of action to investigate include:
-
Kinase Inhibition: Many quinoline-based compounds function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.[8]
-
Cell Cycle Arrest: Interference with the cell cycle machinery is another common mechanism for anticancer agents.[9]
-
Antiviral Activity: Certain quinoline derivatives, like mefloquine, have demonstrated antiviral properties by inhibiting viral entry.[3]
The following workflow provides a logical progression for investigating these potential mechanisms.
Caption: A logical workflow for the initial characterization of this compound.
Experimental Protocols
The following protocols are adapted from established methods for quinoline derivatives and provide a solid foundation for your studies.[5][8]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM.[6] Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., based on IC₅₀ values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Interpretation and Further Steps
-
Cytotoxicity: A dose-dependent decrease in cell viability suggests a cytotoxic or cytostatic effect. The IC₅₀ value is a key parameter for comparing the potency of the compound across different cell lines.
-
Apoptosis: An increase in the Annexin V positive population (early and late apoptotic cells) indicates that the compound induces programmed cell death.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or S phase) suggests interference with cell cycle progression.[10]
Should the initial assays indicate significant biological activity, further investigations could include:
-
Western Blot Analysis: To probe for changes in the expression or phosphorylation status of key proteins in relevant signaling pathways (e.g., Akt, mTOR, caspases).[7][8]
-
Target Deconvolution Studies: To identify the specific molecular target(s) of the compound.
-
In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models.
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery. The application notes and protocols provided here offer a structured approach to characterizing its biological effects in cell-based assays. By systematically evaluating its cytotoxicity and elucidating its mechanism of action, researchers can unlock the therapeutic potential of this intriguing quinoline derivative.
References
-
Shimizu, Y., et al. (2021). Mefloquine, a Potent Anti-severe Acute Respiratory Syndrome-Related Coronavirus 2 (SARS-CoV-2) Drug as an Entry Inhibitor in vitro. Frontiers in Microbiology. Available at: [Link]
-
Wiederhold, N. P., et al. (2020). Derivatives of the Antimalarial Drug Mefloquine Are Broad-Spectrum Antifungal Molecules with Activity against Drug-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (n.d.). The in vitro toxicities of mefloquine and mefloquine derivatives... ResearchGate. Available at: [Link]
- World Journal of Pharmaceutical and Life Sciences. (2023). INVITRO EVALUATION OF MEFLOQUINE AND ITS DERIVATIVE (DEHYDRO MEFLOQUINE-D5) ACTING AS ANTI MALARIAL AGENTS. WJPLS.
-
Rodrigues, V. F., et al. (2022). Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. Molecules. Available at: [Link]
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
-
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. Available at: [Link]
-
Szych, M., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Molecules. Available at: [Link]
- Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline.
- Anderson, M., et al. (2018). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Omega.
- Sigma-Aldrich. (n.d.). 8-Fluoro-2-methyl-4-quinolinamine AldrichCPR. Sigma-Aldrich.
- BLDpharm. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol. BLDpharm.
-
PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. Available at: [Link]
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol. Santa Cruz Biotechnology.
- BenchChem. (2025). Optimizing 2-(4-fluorophenyl)quinolin-7-amine in Cell-Based Assays. BenchChem.
- ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. PubChem.
- National Center for Biotechnology Information. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)
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Protocol for N-Arylation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine: A Comprehensive Guide for Synthetic Chemists
Introduction: The Significance of N-Arylated Quinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system through the introduction of various substituents allows for the fine-tuning of a molecule's pharmacological profile. Among these modifications, N-arylation of aminoquinolines stands out as a pivotal strategy in medicinal chemistry. The resulting N-aryl quinoline derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.[3]
This application note provides a detailed protocol for the N-arylation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, a substrate featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. This specific substitution pattern presents unique challenges and considerations for achieving efficient carbon-nitrogen (C-N) bond formation. The presence of the trifluoromethyl group can significantly impact the electronic properties of the quinoline ring, influencing its reactivity.[4][5]
This guide will focus on the application of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[6][7][8] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and offer a comprehensive troubleshooting guide to navigate potential challenges.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[6][7] The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][9]
The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[9]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[10][11] Bulky, electron-rich phosphine ligands, such as BrettPhos and RuPhos, have proven to be particularly effective for challenging substrates.[10]
Figure 1. A simplified catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents and Solvents
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BrettPhos or XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for transfer of reagents
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Standard laboratory glassware
Experimental Protocol: N-Arylation of this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Figure 2. Step-by-step experimental workflow for the N-arylation reaction.
Step-by-Step Procedure:
-
Glassware Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: To the flask, add the aryl halide (1.1-1.5 equiv), the base (e.g., NaOt-Bu, 1.5-2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BrettPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the quinoline amine.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-methyl-8-(trifluoromethyl)quinolin-4-amine.
Data Presentation: Representative Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions. The specific choice of catalyst, ligand, base, and solvent will depend on the reactivity of the aryl halide.
| Entry | Aryl Halide (equiv) | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide (1.2) | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | Optimize |
| 2 | Aryl Chloride (1.5) | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 24-48 | Optimize |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Use a fresh batch of palladium pre-catalyst and ligand. Consider using a pre-formed catalyst. |
| - Insufficiently anhydrous/degassed conditions | - Ensure all glassware is thoroughly dried. Use freshly distilled or commercially available anhydrous, degassed solvents. Purge the reaction vessel thoroughly with inert gas.[12] | |
| - Inappropriate base | - The basicity of the amine and the nature of the aryl halide will dictate the optimal base. For less reactive aryl chlorides, a stronger base like NaOt-Bu may be necessary. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be preferable. | |
| - Steric hindrance | - For sterically demanding substrates, a bulkier ligand such as XPhos or BrettPhos may be required to facilitate reductive elimination. | |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water | - Ensure strictly anhydrous conditions. |
| - Inappropriate ligand | - The choice of ligand can influence the relative rates of reductive elimination and side reactions. Screen different ligands. | |
| Difficulty in purification | - Complex reaction mixture | - Optimize reaction conditions to minimize side product formation. |
| - Product instability on silica gel | - Consider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization. |
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination offers a versatile and efficient route to a novel class of functionalized quinolines. The protocol presented in this application note provides a robust starting point for researchers in drug discovery and synthetic chemistry. Careful consideration of the electronic and steric nature of the substrate, along with systematic optimization of the reaction parameters, will be key to achieving high yields of the desired N-arylated products. The insights and troubleshooting guide provided herein are intended to empower scientists to successfully navigate the synthesis of these valuable compounds.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15330–15333.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- de Souza, A. C. B., et al. (2022). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 12(1), 1-13.
- Reddit. (2018).
- García-Reyes, L., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – A European Journal, e202302693.
- da Silva, G. V. J., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2646–2654.
- Wikipedia. (2023).
- Beilstein Journals. (2018).
- Beilstein Journals. (2023).
- Wikipedia. (2023). Ullmann reaction.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.
- Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1355339.
- Chemistry LibreTexts. (2023).
- ACS Publications. (2015). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. Journal of Medicinal Chemistry, 58(19), 7787–7802.
- Organic Chemistry Portal. (2001).
- DSpace@MIT. (2016).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (2023). Chan–Lam coupling.
- Frontiers. (2025).
- National Institutes of Health. (2013). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- MDPI. (2023).
- Organic Chemistry Portal. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions.
- ResearchGate. (2023).
- Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2025). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.
- YouTube. (2025).
- PubMed. (2016).
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MDPI. (2021).
- MDPI. (2023).
- PubMed. (2022). C-H γ,γ,γ-Trifluoroalkylation of Quinolines via Visible-Light-Induced Sequential Radical Additions.
- PubMed. (1999). Structure-activity relationships in 4-aminoquinoline antiplasmodials.
- ResearchGate. (2025).
- Scilit. (2013). Novel 4-Aminoquinolines Active against Chloroquine-Resistant and Sensitive P.
- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- ResearchGate. (n.d.).
- PubMed. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites.
- ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
- National Institutes of Health. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
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- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quinoline core represents a "privileged scaffold," a structural framework that has repeatedly yielded potent and clinically successful therapeutic agents. Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atom offers a key site for hydrogen bonding. Within this important class of heterocycles, 2-Methyl-8-(trifluoromethyl)quinolin-4-amine has emerged as a particularly valuable building block. This guide provides an in-depth exploration of its strategic application, detailing the rationale behind its use and providing robust protocols for its synthesis and derivatization.
The unique substitution pattern of this molecule is not arbitrary; it is a deliberate design to modulate key physicochemical and pharmacokinetic properties. The 4-amino group serves as a versatile synthetic handle for introducing a wide array of side chains, crucial for tuning target affinity and selectivity. The seemingly simple methyl group at the 2-position can profoundly impact a molecule's conformational behavior and metabolic stability, an effect often referred to as the "magic methyl" effect in drug discovery.[1] Concurrently, the 8-trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone functional group in modern drug design.[2]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the use of this powerful building block in the quest for novel therapeutics.
Physicochemical Properties and Strategic Advantages
The judicious placement of the methyl and trifluoromethyl groups on the 4-aminoquinoline scaffold imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.
| Property | Influence of Substituents | Implication in Drug Design |
| Basicity (pKa) | The electron-withdrawing CF₃ group at the 8-position lowers the pKa of the quinoline nitrogen and the 4-amino group compared to unsubstituted analogs. | Modulates the ionization state at physiological pH, which can affect cell permeability, target binding, and lysosomotropic accumulation—a key mechanism for antimalarial 4-aminoquinolines. |
| Lipophilicity (LogP) | The CF₃ group significantly increases lipophilicity, while the methyl group provides a modest increase. | Enhanced membrane permeability and potential for improved oral bioavailability and blood-brain barrier penetration.[3] However, this must be balanced to avoid excessive non-specific binding and poor solubility. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism. The 2-methyl group can shield the quinoline nitrogen from certain metabolic enzymes. | Increased in vivo half-life, reduced metabolic clearance, and potentially lower patient dosing.[2] |
| Target Binding | The CF₃ group can participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding) within a protein's binding pocket. The 2-methyl group can provide beneficial van der Waals contacts or induce a specific, more active conformation. | Enhanced binding affinity and selectivity for the biological target. |
| Synthetic Versatility | The 4-amino group is a primary amine, readily participating in a wide range of reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution on other scaffolds. | Allows for the straightforward generation of large and diverse compound libraries for structure-activity relationship (SAR) studies. |
Synthetic Pathways and Core Protocols
The synthesis of this compound (AMTQ) is a multi-step process that typically begins with the construction of the quinoline core, followed by functionalization at the 4-position. The following protocols are based on established chemical literature for analogous systems and provide a reliable pathway to the target building block and its subsequent derivatization.
Workflow for the Synthesis of AMTQ and Derivatives
Caption: Synthetic workflow for AMTQ and its derivatives.
Protocol 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol
This protocol describes the construction of the quinoline core via a Conrad-Limpach reaction, a reliable method for synthesizing 4-hydroxyquinolines.
Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ice-cold water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 120-140 °C for 2-3 hours to form the intermediate enamine. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: Cool the reaction mixture slightly and add polyphosphoric acid (PPA) (approx. 10 times the weight of the aniline). Alternatively, the enamine can be added to pre-heated Dowtherm A at 250 °C.
-
Heating: Vigorously stir and heat the mixture at 140-150 °C (for PPA) or 250 °C (for Dowtherm A) for 3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto a large volume of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude 2-Methyl-8-(trifluoromethyl)quinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Outcome: A pale yellow to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a chloride.
Materials:
-
2-Methyl-8-(trifluoromethyl)quinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice-cold water or saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a fume hood, suspend 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Catalysis: Add a catalytic amount of DMF (1-2 drops).
-
Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.[4] The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice or into a vigorously stirred, ice-cold saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-chloro derivative.
Expected Outcome: A solid product, typically off-white to yellow.
Protocol 3: Synthesis of this compound (AMTQ)
This final step involves a nucleophilic aromatic substitution (SₙAr) reaction, where the 4-chloro group is displaced by an amino group.
Materials:
-
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
-
Ammonium hydroxide (concentrated) or a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in Methanol)
-
Ethanol or another suitable high-boiling point solvent
-
Sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
Reaction Setup: In a pressure tube, dissolve 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq) in ethanol.
-
Ammonia Source: Add an excess of concentrated ammonium hydroxide or a solution of ammonia in methanol (e.g., 20-30 eq).
-
Heating: Seal the vessel tightly and heat the reaction mixture at 120-150 °C for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the conditions.
-
Work-up: After cooling the reaction to room temperature, carefully open the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Isolation: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After concentrating the organic layer, the crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) or by recrystallization to afford pure this compound. The synthesis and detailed spectroscopic characterization of this molecule have been reported.[5]
Expected Outcome: A solid product. The structure should be confirmed by spectroscopic methods and compared to literature data.[5]
Application Notes: Derivatization and Use in Bioactive Molecule Synthesis
The primary utility of this compound lies in its capacity as a scaffold for diversification. The 4-amino group is a nucleophilic handle that can be readily elaborated to generate libraries of compounds for screening.
Application Example: Synthesis of Novel Kinase Inhibitors
The quinoline scaffold is a common feature in many approved kinase inhibitors. The 4-amino group can be used to install side chains that target the hinge region or other key binding pockets of various kinases.
Workflow for Kinase Inhibitor Synthesis
Caption: Amide coupling workflow for kinase inhibitor synthesis.
Protocol 4: General Procedure for Amide Coupling
This protocol describes a standard amide bond formation, a cornerstone reaction in medicinal chemistry, using the title building block.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
Amide coupling reagent, e.g., HATU, HBTU, or EDCI/HOBt (1.2 eq)
-
Organic base, e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq)
-
Anhydrous solvent, e.g., DMF, DCM, or acetonitrile
Procedure:
-
Activation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the anhydrous solvent. Add the coupling reagent and stir for 10-15 minutes at room temperature to form the activated ester.
-
Coupling: To this mixture, add a solution of this compound in the same solvent, followed by the organic base.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography or preparative HPLC.
This versatile protocol allows for the coupling of a vast array of carboxylic acids, enabling extensive SAR exploration around the 4-amino position to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
This compound is a strategically designed building block that offers significant advantages in medicinal chemistry. The interplay between the 4-amino synthetic handle, the 2-methyl group, and the 8-trifluoromethyl moiety provides a powerful platform for modulating the key properties that define a successful drug candidate. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively synthesize, utilize, and derivatize this valuable scaffold, accelerating the discovery of next-generation therapeutics.
References
- Mital, A., Negi, V. S., & Ramachandran, U. (2006).
-
PrepChem. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Retrieved from [Link]
- Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(1), 284-294.
- Patel, K. R., et al. (2014). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 5(8), 3336-3344.
- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1149, 851-861.
- Khan, M. F., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8234.
-
Amerigo Scientific. (n.d.). 4-Amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
- Lilienkampf, A., et al. (2009). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838.
- Bártfai, T., & Fischer, J. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6109.
- Mital, A., et al. (2006).
- Black, W. C., et al. (2013). Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂. Bioorganic & Medicinal Chemistry Letters, 23(5), 1553-1556.
- Vera-Reyes, I., et al. (2021). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 26(16), 4983.
- El-Faham, A., et al. (2011). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2011(vii), 195-209.
- da Silva, A. D., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8011.
- Sosnovskikh, V. Y., et al. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 779-784.
- Butini, S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.
-
PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
- de Abreu, M. H. G., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(2), 164-182.
- Supuran, C. T., et al. (2001). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. Bioorganic & Medicinal Chemistry, 9(3), 703-714.
- Tekwani, B. L., & Walker, L. A. (2006). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Current Topics in Medicinal Chemistry, 6(5), 479-507.
- Yathirajan, H. S., et al. (2007). 4-Chloro-8-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o763–o765.
- Al-Otaibi, F. M., et al. (2022).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Welcome to the technical support center for the synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of complex heterocyclic molecules. Here, we move beyond simple protocols to address the nuanced challenges encountered during this multi-step synthesis, providing troubleshooting guides and in-depth FAQs to optimize your reaction yield and purity. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a three-stage process. This pathway is selected for its reliability and the commercial availability of its initial starting materials. It begins with the construction of the core quinoline scaffold, followed by functional group manipulations to install the desired amine.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise at each stage of the synthesis. The solutions provided are based on established chemical principles and field-proven optimization strategies.
Stage 1: Conrad-Limpach Cyclization
This initial stage involves the condensation of an arylamine with a β-ketoester to form the 4-hydroxyquinoline core. Temperature control is paramount for achieving high regioselectivity and yield.
Q1: My cyclization yield is low, and I'm observing significant amounts of unreacted starting material. What are the primary causes?
A1: Low yields in this condensation are typically traced back to three factors: reaction temperature, water removal, and catalyst choice.
-
Insufficient Temperature: The initial condensation to form the enamine intermediate occurs at lower temperatures (100-140°C), but the subsequent thermal cyclization requires significantly higher temperatures, often in the range of 250-260°C.[1] Insufficient heat will stall the reaction at the intermediate stage.
-
Inefficient Water Removal: The condensation and cyclization steps release water, which can inhibit the reaction from reaching completion. Performing the reaction in a high-boiling point solvent (like Dowtherm A or diphenyl ether) with a Dean-Stark trap or under a strong inert gas flow can improve yields.
-
Acid Catalysis: While the reaction can be run thermally, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid can facilitate both the initial condensation and the final ring-closing dehydration, often allowing for slightly lower reaction temperatures.[2]
Q2: I am isolating an isomeric byproduct. How can I improve the regioselectivity to favor the 4-hydroxyquinoline product?
A2: The formation of the 2-hydroxyquinoline isomer is a known issue in the Conrad-Limpach-Knorr synthesis and is governed by kinetic versus thermodynamic control.
-
Kinetic Control (Lower Temp): At lower temperatures (e.g., <100°C), the reaction favors the formation of the β-ketoester anilide, which upon cyclization, yields the 2-hydroxyquinoline isomer.
-
Thermodynamic Control (Higher Temp): At higher temperatures (e.g., >140°C), the reaction favors the formation of the enamine intermediate, which cyclizes to the desired 4-hydroxyquinoline.[2] To ensure the correct isomer, the initial condensation should be performed at a sufficiently high temperature to favor the enamine pathway before proceeding to the even higher temperature required for cyclization.
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This step converts the C4-hydroxyl group into a chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution. This reaction is effective but requires careful handling of the reagent.
Q1: The chlorination reaction is sluggish, and the work-up yields a dark, tarry substance instead of a clean product. How can I prevent this?
A1: This is a common problem often caused by impure reagents or improper temperature management.
-
Reagent Quality: Phosphorus oxychloride (POCl₃) can hydrolyze over time to form phosphoric acid and HCl. The presence of phosphoric acid at high temperatures can lead to extensive charring. Always use freshly distilled or a new bottle of POCl₃.
-
Temperature Control: The reaction should be heated to reflux (approx. 105-110°C) and monitored.[3] Overheating can promote side reactions and decomposition. Using a solvent like N,N-dimethylformamide (DMF) as a catalyst can sometimes allow for lower temperatures, but it must be added cautiously to control the initial exotherm.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be cooled completely before being slowly and carefully poured onto crushed ice with vigorous stirring. This quenches the excess POCl₃ exothermically. A rapid quench can cause localized heating and decomposition. After quenching, the aqueous solution should be basified (e.g., with NaOH or NH₄OH) to precipitate the product.[3]
Stage 3: Nucleophilic Aromatic Substitution (SNAr) for Amination
The final step involves displacing the 4-chloro group with an amine. The electron-withdrawing nature of the quinoline nitrogen and the 8-CF₃ group activates the C4 position for nucleophilic attack.
Q1: My amination reaction shows low conversion to the final product. What conditions should I modify to drive the reaction to completion?
A1: Low conversion in the SNAr step is typically an issue of nucleophile strength, temperature, or solvent choice.
-
Nucleophile and Base: Using aqueous or alcoholic ammonia is a common method. The reaction often requires elevated temperatures and pressure in a sealed vessel to maintain a sufficient concentration of ammonia. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be beneficial to scavenge the HCl generated during the reaction, driving the equilibrium forward.[4]
-
Solvent: Polar aprotic solvents like NMP, DMF, or DMSO can accelerate SNAr reactions. However, for amination with ammonia, alcohols like ethanol or isopropanol are often used.[5]
-
Temperature: These reactions often require heating, typically in the range of 100-150°C, sometimes in a sealed pressure vessel, to achieve a reasonable reaction rate.[4]
Q2: How can I purify the final this compound product effectively?
A2: Purification typically involves a combination of extraction and either recrystallization or column chromatography.
-
Work-up: After the reaction, the mixture is typically cooled, and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and brine removes inorganic salts and residual polar solvents.
-
Column Chromatography: Silica gel chromatography is highly effective for removing unreacted starting material and any non-polar byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step. A solvent system like ethanol/water or ethyl acetate/hexane can yield highly pure crystalline material.
General FAQs
Q: What are the most critical safety precautions for this synthesis? A: The two main hazards are the use of POCl₃ and the high temperatures required for cyclization.
-
POCl₃: Corrosive and reacts violently with water. Always handle in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure the quenching procedure is performed slowly and with adequate cooling.
-
High Temperatures: The use of high-boiling point solvents like Dowtherm A requires a well-calibrated heating mantle and temperature probe to prevent overheating. Ensure the reaction vessel is properly secured and shielded.
Q: How can I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction.
Data Presentation and Protocols
Table 1: Key Parameter Optimization
| Parameter | Stage | Common Range/Condition | Rationale & Impact on Yield/Purity |
| Temperature | Stage 1 | 250 - 260°C | Crucial for cyclization. Too low leads to incomplete reaction; too high can cause decomposition and tar formation.[1] |
| Reagent Purity | Stage 2 | Freshly Distilled POCl₃ | Prevents side reactions and charring caused by acidic impurities from hydrolyzed reagent. |
| Pressure | Stage 3 | 50 - 100 psi (Sealed Vessel) | Increases concentration of gaseous reactants like ammonia, accelerating the reaction rate. |
| Solvent Choice | Stage 3 | Ethanol, NMP, or DMSO | Polar solvents stabilize the charged intermediate in the SNAr mechanism, increasing the reaction rate.[5] |
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific laboratory conditions and analytical results.
Protocol 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (Intermediate 1)
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to 140°C for 2 hours to form the enamine intermediate, removing water as it forms.
-
Slowly raise the temperature to 250°C and maintain for 3-4 hours. The mixture will darken and become viscous.
-
Cool the reaction mixture to approximately 100°C and add ethanol to triturate the solid.
-
Cool to room temperature, and collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to afford the crude product.
Protocol 2: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (Intermediate 2)
-
SAFETY: Perform this reaction in a certified chemical fume hood.
-
In a round-bottom flask, suspend 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux (approx. 110°C) for 4 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.
-
Once the quench is complete, carefully basify the acidic solution with 50% aqueous NaOH or concentrated ammonium hydroxide until the pH is >10.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.[3]
Protocol 3: Synthesis of this compound (Final Product)
-
To a pressure-rated reaction vessel, add 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq) and ethanol.
-
Cool the vessel in a dry ice/acetone bath and bubble ammonia gas through the solution for 15 minutes, or add a saturated solution of ammonia in ethanol (7N).
-
Seal the vessel tightly and heat to 120-130°C for 12-18 hours. The internal pressure will increase.
-
Cool the vessel to room temperature. CAUTION: Vent the vessel carefully in a fume hood to release excess ammonia pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient).
Caption: A logical guide for troubleshooting low yield in the final amination stage.
References
-
Abdallah A. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Khan, I., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Abdallah, A. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
-
Galeano, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Kumar, A., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
-
O'Brien, R. V., & Herschbach, S. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Li, Y., et al. (2012). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Acta Crystallographica Section E. [Link]
-
Unknown. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Various Authors. (2020). 24 questions with answers in QUINOLINES. ResearchGate. [Link]
-
Joseph, A., et al. (2006). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ARKIVOC. [Link]
-
Unknown. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. PrepChem.com. [Link]
-
Desai, N. C., et al. (2012). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. [Link]
-
Tlili, A., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie. [Link]
- Unknown. (2012). Preparation method of 2-methyl-8-aminoquinoline.
- Unknown. (2012).
-
Wang, Z., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of the Brazilian Chemical Society. [Link]
-
Thiruvalluvar, A., et al. (2008). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone. Acta Crystallographica Section E. [Link]
-
Tlili, A., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. ResearchGate. [Link]
-
Yathirajan, H. S., et al. (2012). (R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate. Acta Crystallographica Section E. [Link]
Sources
Technical Support Center: Improving the Solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in biological assays. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Compound Profile: this compound
This substituted quinoline is characterized by a planar aromatic structure and a highly hydrophobic trifluoromethyl group, which contribute to its inherently low aqueous solubility. However, the presence of a basic amine group at the 4-position is the critical handle for solubility manipulation.
| Property | Value | Source |
| CAS Number | 147147-73-7 | [1] |
| Molecular Formula | C₁₁H₉F₃N₂ | [1] |
| Molecular Weight | 226.20 g/mol | [1] |
| Structure | Quinoline core with methyl, trifluoromethyl, and amine substituents. | [1] |
| Predicted Nature | Hydrophobic, weakly basic. | [2][3] |
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic sign of a compound "crashing out" of solution. Your compound is highly soluble in a pure organic solvent like DMSO but has very low solubility in the aqueous buffer used for your assay.[4] When the DMSO concentration is drastically lowered upon dilution, the buffer can no longer keep the hydrophobic compound dissolved, leading to precipitation and inaccurate assay results.[5]
Q2: What is the best solvent for making a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of hydrophobic compounds.[6] Other potential organic solvents include ethanol or N,N-dimethylformamide (DMF).[] The key is to achieve full dissolution in the stock solution before attempting any aqueous dilutions.
Q3: Can I solve my problem by just increasing the final percentage of DMSO in my assay?
While tempting, this approach has significant drawbacks. Most cell-based assays are sensitive to organic solvents. A final DMSO concentration above 0.5-1% can lead to cytotoxicity, altered cell signaling, or other artifacts that confound your results.[4] Enzyme assays may be more tolerant, but it is critical to always run a solvent-only control to assess its impact on the assay's performance.
Q4: I'm concerned that modifying the buffer will alter my compound's activity. How can I improve solubility while preserving its biological function?
This is a crucial consideration. The goal is to find the "sweet spot" where the compound is soluble and stable, without introducing artifacts. The strategies outlined below, particularly pH adjustment and the use of cyclodextrins, are generally considered biocompatible and are widely used to enhance the bioavailability and solubility of drug candidates without altering their intrinsic activity.[8][9] It is always essential to validate your chosen method by comparing the activity of the solubilized compound against a known control if available.
In-Depth Troubleshooting Guides & Solubilization Strategies
When faced with poor aqueous solubility, a systematic approach is required. The choice of strategy depends on the compound's properties, the assay type, and the required final concentration.
Strategy 1: pH Adjustment (Ionization)
Scientific Principle: The primary amine group (-NH₂) on the quinoline ring is a weak base. In a neutral or alkaline environment (pH > pKa), the amine is in its neutral, uncharged state, which is less soluble in water. By lowering the pH of the aqueous buffer, the amine group becomes protonated (-NH₃⁺). This charged, ionized form is significantly more polar and, therefore, more soluble in aqueous media.[][10]
Advantages:
-
Highly Effective: For basic compounds like this one, pH adjustment is often the most effective and straightforward method.[]
-
Minimal Interference: A simple pH change is less likely to interfere with assay components than adding complex excipients.
Disadvantages:
-
pH Sensitivity of Assay: Your biological system (e.g., cells, enzymes) must be stable and active at the required acidic pH.
-
Compound Stability: The compound itself must be stable at a lower pH for the duration of the experiment.
Decision Workflow for Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
B. Surfactants
Scientific Principle: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). [11][12]These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being solubilized within the micelle. [13] Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
Advantages:
-
High Solubilizing Power: Very effective for highly insoluble, lipophilic compounds. [14] Disadvantages:
-
High Potential for Biological Interference: Surfactants are detergents and can disrupt cell membranes and denature proteins, leading to a high risk of assay artifacts. [15]Their use should be a last resort and requires extensive validation with controls.
Strategy 4: Salt Formation
Scientific Principle: This is a more advanced strategy typically used in drug development. It involves reacting the basic amine group of the compound with an acid to form a stable, solid salt (e.g., hydrochloride, citrate, tartrate salt). [9]These salt forms are often crystalline solids with significantly higher intrinsic aqueous solubility and faster dissolution rates compared to the free base form. [16][17] Advantages:
-
Improved Physicochemical Properties: Can dramatically improve solubility, dissolution rate, and stability. [16]* Solid Form: Provides a stable, weighable solid for consistent formulation.
Disadvantages:
-
Requires Chemical Synthesis: This is not a simple formulation adjustment but a chemical modification.
-
May Not Be Necessary for Early Research: Often more applicable to preclinical and clinical development stages.
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Solubilization by pH Adjustment
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.
-
Prepare Acidic Buffer: Prepare your desired biological buffer (e.g., PBS, HEPES). Adjust the pH to an acidic value (e.g., pH 4.0-5.0) using 1 M HCl. The final pH should be at least 2 units below the estimated pKa of the amine for optimal protonation. [18]3. Dilution: Perform a serial dilution. First, dilute the DMSO stock into the acidic buffer to an intermediate concentration (e.g., 1 mM). This solution should remain clear.
-
Final Dilution: Further dilute the intermediate stock into your final assay buffer (which should also be pH-adjusted) to achieve the desired final concentration for your experiment.
-
Control: Prepare a vehicle control using the same final concentration of DMSO and the same pH-adjusted buffer.
Protocol 2: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer. A common starting concentration is 10% (w/v). Stir until the cyclodextrin is fully dissolved.
-
Prepare Compound Stock: Create a concentrated stock of your compound in 100% DMSO (e.g., 10-50 mM).
-
Complexation: While vortexing the cyclodextrin solution, slowly add the DMSO stock dropwise to achieve the desired final compound concentration. The ratio of cyclodextrin to the compound is critical and may need optimization.
-
Equilibration: Allow the mixture to equilibrate for at least 30-60 minutes at room temperature with gentle agitation to ensure efficient complex formation.
-
Control: Prepare a vehicle control containing the same final concentrations of both DMSO and HP-β-CD in the assay buffer.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search.
- Vertex AI Search. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility.
- Vertex AI Search. Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. Physiochemical assessment of pharmaceutical salt forms.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Vertex AI Search. (PDF) Cyclodextrins in drug delivery (Review)
- Vertex AI Search. Salt formation to improve drug solubility - PubMed.
- Vertex AI Search.
- Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- Vertex AI Search. Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Vertex AI Search. Why salt formation of weak acid increases the drug solubility?
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH.
- Vertex AI Search. Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds | British Journal of Pharmacy.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Hi, can anyone tell me how to dissolve a hydrophobic compound..?
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search.
- Vertex AI Search. 2-methyl-8-(trifluoromethyl)
- Vertex AI Search. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline - Amerigo Scientific.
- Vertex AI Search. Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol | Chemcasts.
- Vertex AI Search. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem.
- Vertex AI Search. 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | CAS 140908-88-9 | SCBT.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Chem-Impex.
- Vertex AI Search. CAS 1700-93-2 4-Amino-2-(trifluoromethyl)quinoline - Alfa Chemistry.
- Vertex AI Search. 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9 | Chemsrc.
Sources
- 1. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 17. rjpdft.com [rjpdft.com]
- 18. biotage.com [biotage.com]
Technical Support Center: A Guide to the Solution Stability of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Introduction
Welcome to the technical support guide for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. This molecule belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous bioactive agents.[1][2] The inclusion of a trifluoromethyl (-CF3) group can enhance metabolic stability and cell permeability, while the amine (-NH2) functionality provides a key site for biological interactions and further chemical modification.
However, the very features that make this compound promising also present challenges to its stability in solution. Researchers frequently encounter issues such as discoloration, precipitation, and loss of potency, which can compromise experimental results.[3] This guide is designed to provide you, the researcher, with a comprehensive understanding of the potential stability issues of this compound. It offers a framework for troubleshooting common problems and proactive strategies for maintaining the integrity of your compound in solution, grounded in the established chemistry of quinoline and amine derivatives.
Section 1: Physicochemical Profile and Inherent Stability Considerations
Understanding the structure of this compound is the first step in predicting its behavior. Each functional group contributes to its overall physicochemical properties.
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₉F₃N₂ | Inferred from Structure |
| Molecular Weight | 242.20 g/mol | Calculated |
| Appearance | Typically an off-white to light-colored solid. | General Observation |
| Core Structure | Quinoline | [1] |
| Solubility Profile | Slightly soluble in cold water, but dissolves more readily in hot water and most organic solvents like DMSO and ethanol.[4] The trifluoromethyl group significantly increases lipophilicity, likely reducing aqueous solubility.[5] | [4][5] |
Structural Influences on Stability:
-
Quinoline Core: This heterocyclic aromatic system is susceptible to oxidation and photodegradation, particularly when exposed to UV or even ambient light.[3][6] This can lead to the formation of N-oxides and hydroxylated derivatives.[6]
-
Amine Group (-NH2): As a primary amine, this group imparts basicity to the molecule, making its solubility highly pH-dependent.[2] It can also be a site for oxidative degradation.[7]
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group can influence the reactivity of the quinoline ring. While it often enhances metabolic stability, its impact on chemical stability in solution must be considered on a case-by-case basis.
-
Methyl Group (-CH3): This nonpolar group contributes to the molecule's hydrophobic character.[5]
Caption: Chemical structure of the molecule.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses the most common problems encountered during the handling of this compound in solution.
Q1: My solution has turned yellow or brown. What is causing this discoloration and is the compound usable?
A1: Discoloration is a classic indicator of degradation.[3] The likely causes are:
-
Photodegradation: Exposure to ambient or UV light can induce chemical reactions in the quinoline ring system.[3][6]
-
Oxidation: The quinoline ring and the amine group can be oxidized by atmospheric oxygen, a process that can be accelerated by light, elevated temperatures, or the presence of trace metal ions.[6][8]
Causality: The extended π-system of the quinoline core can absorb light energy, leading to the formation of reactive excited states. These can then react with oxygen or other molecules to form colored degradation products.
Troubleshooting & Prevention:
-
Protect from Light: Always store both stock solutions and working solutions in amber vials or wrap containers in aluminum foil.[6] Minimize exposure to light during experimental procedures.
-
Use Fresh Solvents: Ensure solvents are peroxide-free, especially ethers like THF or dioxane.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.[6]
-
Assess Usability: A discolored solution should be considered compromised. We strongly recommend preparing a fresh solution from solid material to ensure the integrity of your results.[3]
Q2: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?
A2: Precipitation indicates that the compound's solubility limit has been exceeded in your specific solvent system. This is common for quinoline derivatives, which are often hydrophobic.[5] Key factors include:
-
pH: As a weak base, the amine group's protonation state is pH-dependent. The compound will likely be more soluble at a lower pH where the amine is protonated (cationic form). The exact optimal pH for solubility needs to be determined empirically.[2]
-
Solvent Choice: The compound has limited aqueous solubility.[5]
-
Concentration: The concentration of your solution may simply be too high for the chosen solvent.
Troubleshooting & Prevention:
-
pH Adjustment: Carefully adjust the pH of your buffer. Create a pH-solubility profile to determine the optimal range for your experiments.
-
Use Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol, then dilute them into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay (typically <1%).
-
Prepare Fresh Dilutions: Instead of storing dilute aqueous solutions, prepare them fresh for each experiment from a concentrated organic stock.[3]
-
Visual Inspection: Always visually inspect solutions for any precipitate before use.[6]
Q3: I am observing inconsistent results or a loss of potency in my biological assays. Could this be a stability issue?
A3: Yes, this is a very common consequence of compound degradation.[3] If your compound is degrading in the stock solution or in the assay buffer during incubation, the effective concentration will decrease over time, leading to poor reproducibility and an apparent loss of potency.
Causality: The degradation of even a small percentage of the active compound can significantly impact results, especially in sensitive biological assays. This degradation can be accelerated by assay components or conditions (e.g., temperature, pH).[3]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE PCCA BLOG | New Peer-Reviewed Journal Articles on MucoLox, Li [pccarx.com]
Technical Support Center: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate common impurities, ensuring the robustness and reproducibility of your synthetic route.
I. Overview of the Primary Synthetic Pathway: The Conrad-Limpach-Knorr Reaction
The most prevalent and scalable route for synthesizing the this compound core is a variation of the Conrad-Limpach-Knorr reaction. This pathway involves two key transformations:
-
Acetoacetylation: The reaction begins with the formation of an enamine intermediate by reacting 2-(trifluoromethyl)aniline with ethyl acetoacetate.
-
Thermal Cyclization: The resulting anilide undergoes a high-temperature intramolecular cyclization to form the quinolin-4-ol intermediate, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
-
Amination: The final step is the conversion of the quinolin-4-ol to the desired quinolin-4-amine.
This process, while effective, is sensitive to reaction conditions, and deviations can lead to the formation of several characteristic impurities. Understanding their origin is the first step toward effective control.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The troubleshooting advice is structured to help you diagnose the problem based on analytical data (TLC, NMR, LC-MS) and implement a corrective action.
FAQ 1: My cyclization reaction to form the quinolin-4-ol intermediate is low-yielding. TLC analysis shows a significant amount of a non-polar byproduct and some starting anilide.
Primary Suspect: Incomplete thermal cyclization and potential formation of the isomeric 2-quinolone.
Causality: The Conrad-Limpach-Knorr synthesis is highly temperature-dependent.[1]
-
Insufficient Temperature: The intramolecular electrophilic cyclization of the enamine intermediate requires significant thermal energy, typically in the range of 240-260 °C.[2] If the temperature is too low, the reaction will be sluggish or stall, leaving unreacted anilide.
-
Thermodynamic vs. Kinetic Control: At lower temperatures (around 140 °C), the reaction can favor the Knorr variation, where the aniline initially attacks the ester group of the ethyl acetoacetate.[1][2] This leads to a β-keto anilide intermediate, which upon cyclization, forms the thermodynamically favored but undesired 2-hydroxy-4-methylquinoline (2-quinolone) isomer.[3]
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure your high-temperature solvent (e.g., Dowtherm A, mineral oil) is reaching and maintaining the target temperature of ~250 °C.[2] Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields by ensuring uniform heat transfer.[2] Heating the Schiff base neat often results in poor yields.[2]
-
Characterize the Byproduct: Isolate the main byproduct. The 1H NMR of the undesired 2-quinolone isomer will show a characteristic singlet for the C3-proton, which will be in a different chemical shift environment compared to the C3-proton of the desired 4-quinolone.
-
Optimize Reaction Time: While ensuring the target temperature is met, monitor the reaction progress by taking aliquots (if feasible) and analyzing via TLC or HPLC to determine the optimal reaction time for maximum conversion.
FAQ 2: After the amination step, my final product is contaminated with a significant amount of the quinolin-4-ol starting material. How can I improve the conversion?
Primary Suspect: Inefficient conversion of the hydroxyl group to the amine, likely due to an issue with the halogenating/activating agent or reaction conditions.
Causality: The conversion of the 4-quinolin-4-ol to the 4-aminoquinoline typically proceeds via an intermediate, often a 4-chloroquinoline. This is achieved by treating the quinolinol with a reagent like phosphorus oxychloride (POCl3).[4][5] The subsequent nucleophilic aromatic substitution with an amine source then yields the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amination.
Detailed Steps:
-
Chlorination Step:
-
Reagent Quality: Use freshly distilled or a new bottle of POCl3. This reagent is highly reactive with atmospheric moisture and can degrade over time.
-
Stoichiometry: Ensure a sufficient excess of POCl3 is used, as it often serves as both the reagent and the solvent.
-
Temperature & Time: The chlorination reaction typically requires heating at reflux for several hours to go to completion.[4] Monitor by TLC until the quinolinol spot is consumed.
-
-
Amination Step:
-
Nucleophile: Ensure the amine used for the substitution is pure and used in appropriate stoichiometry.
-
Solvent & Temperature: The choice of solvent and temperature for the nucleophilic substitution is critical. Higher temperatures may be required to drive the reaction to completion.
-
-
Workup Procedure: The 4-chloroquinoline intermediate can be sensitive to hydrolysis, especially during aqueous workup. Quenching the reaction mixture on ice and then basifying to neutralize acids should be done efficiently to minimize the reversion to the quinolinol.[4]
FAQ 3: My final product shows impurities that I cannot identify, but they have a mass consistent with the addition of water or loss of a CF3 group. What could these be?
Primary Suspects: Hydrolysis of the trifluoromethyl group or hydrolysis of the amine.
Causality:
-
Trifluoromethyl Group Hydrolysis: While generally stable, the -CF3 group, particularly when activated by the quinoline ring system, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of a carboxylic acid at the 8-position.
-
Amine Hydrolysis: The 4-amino group can be hydrolyzed back to the 4-quinolin-4-ol under certain conditions, for instance, during prolonged heating in the presence of aqueous acid.
Analytical Approach to Identification:
| Impurity | Expected Mass Change | 1H NMR Signature Change | 19F NMR |
| 8-Carboxy-2-methylquinolin-4-amine | -F3 + COOH (+1) | Disappearance of signals in the aromatic region related to the trifluoromethyl-substituted ring, possible appearance of a carboxylic acid proton. | Disappearance of the -CF3 signal. |
| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | -NH2 + OH (+1) | The aromatic protons adjacent to the C4 position will shift significantly. A broad -OH peak may be visible. | The -CF3 signal will remain but may shift slightly. |
Preventative Measures & Solutions:
-
Control pH and Temperature: Avoid prolonged exposure to strong acids or bases, especially during workup and purification steps at high temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions that may be promoted by air or moisture.
-
Purification: These impurities often have different polarities from the desired product.
-
The 8-carboxy impurity will be significantly more polar and can potentially be removed by an aqueous base wash or by silica gel chromatography.
-
The 4-ol impurity is also more polar than the 4-amine and can be separated effectively by column chromatography.
-
III. Key Experimental Protocols
Protocol 1: Cyclization of Ethyl 3-(2-(trifluoromethyl)anilino)but-2-enoate
This protocol details the critical thermal cyclization step to form 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer/thermocouple, and a reflux condenser.
-
Reagent Charging: To the flask, add a high-boiling solvent such as Dowtherm A or mineral oil (approx. 10 volumes relative to the starting material).
-
Heating: Begin stirring and heat the solvent to 250-255 °C.
-
Substrate Addition: Slowly add the ethyl 3-(2-(trifluoromethyl)anilino)but-2-enoate to the hot solvent over 30-60 minutes.
-
Reaction: Maintain the internal temperature at 250 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the consumption of the starting material.
-
Cooling & Isolation: Once the reaction is complete, allow the mixture to cool to below 100 °C. Add a non-polar solvent like hexane to precipitate the product.
-
Filtration: Filter the resulting slurry and wash the collected solid with hexane to remove the high-boiling solvent.
-
Drying: Dry the solid under vacuum to yield the crude 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
Protocol 2: Purification by Column Chromatography
This protocol is for the removal of common, more polar impurities like the quinolin-4-ol starting material from the final this compound product.
-
Slurry Preparation: Dissolve or slurry the crude product in a minimal amount of dichloromethane.
-
Column Packing: Pack a silica gel column using a suitable eluent system. A gradient elution is often effective, starting with a less polar mixture and gradually increasing polarity. A good starting point is a hexane/ethyl acetate system.
-
Loading: Load the prepared sample onto the top of the silica gel column.
-
Elution:
-
Begin eluting with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute any non-polar impurities.
-
Gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate). The desired 4-amine product will elute.
-
More polar impurities, such as the unreacted 4-ol, will remain on the column and can be flushed out with a higher polarity eluent at the end.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. References
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from
-
Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved January 14, 2026, from
-
Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved January 14, 2026, from
-
Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Retrieved January 14, 2026, from
-
Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. (n.d.). PrepChem.com. Retrieved January 14, 2026, from
-
Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. (n.d.). Connect Journals. Retrieved January 14, 2026, from
Sources
Technical Support Center: Scale-Up Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to address the unique challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during process optimization.
I. Recommended Synthetic Pathway
The most robust and scalable route to this compound is a three-step synthesis commencing with a Conrad-Limpach cyclization, followed by chlorination and subsequent amination. This pathway is chosen for its reliance on well-understood transformations and the commercial availability of the starting materials.
Caption: Proposed three-step synthetic workflow for the target compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2-methyl-8-(trifluoromethyl)quinoline via Conrad-Limpach Reaction
This step involves the condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate to form a β-aminoacrylate intermediate, which is then thermally cyclized.[1]
Methodology:
-
Intermediate Formation (β-aminoacrylate):
-
In a suitably sized reactor equipped with a reflux condenser and a Dean-Stark trap, charge 2-(trifluoromethyl)aniline (1.0 eq) and toluene (5-10 vol).
-
Begin agitation and add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.05 eq).
-
Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Maintain reflux until water evolution ceases, indicating the completion of the condensation. This typically takes 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of the aniline starting material.
-
-
Thermal Cyclization:
-
Once condensation is complete, cool the reaction mixture slightly.
-
Carefully distill off the toluene under atmospheric pressure.
-
To the resulting crude intermediate, add a high-boiling inert solvent such as Dowtherm A or 2,6-di-tert-butylphenol (approx. 10-15 vol relative to the starting aniline).[1]
-
Heat the mixture under a nitrogen atmosphere with efficient mechanical stirring to 250-260 °C.
-
Maintain this temperature for 1-2 hours. The high temperature is necessary to overcome the activation energy for the 6π-electrocyclic ring-closing reaction.[2]
-
IPC: Monitor the cyclization progress by TLC or HPLC for the disappearance of the intermediate.
-
Allow the mixture to cool to below 100 °C. The product will typically precipitate.
-
Add a non-polar solvent like hexane or heptane to facilitate further precipitation and create a filterable slurry.
-
Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
-
Step 2: Chlorination to 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
This step converts the hydroxyl group of the quinolone into a reactive chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution.
Methodology:
-
Reaction Setup:
-
In a glass-lined reactor rated for corrosive service, charge the crude 4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq) from the previous step.
-
Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3-5 eq) while maintaining the internal temperature below 40 °C. The reaction is exothermic.
-
Optional: A high-boiling solvent like toluene can be used to improve slurry properties and temperature control, though the reaction can be run neat.
-
-
Reaction Execution:
-
Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by transferring the reaction mixture to a separate reactor containing crushed ice and water, ensuring the quench temperature does not exceed 50 °C. This step is highly exothermic and releases HCl gas, requiring efficient scrubbing.
-
Adjust the pH of the aqueous slurry to 7-8 using a base such as sodium hydroxide or sodium carbonate solution.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 3: Amination to this compound
This final step involves a nucleophilic aromatic substitution (SNAr) to displace the chloro group with an amino group.
Methodology:
-
Reaction Setup:
-
In a high-pressure reactor, combine 4-chloro-2-methyl-8-(trifluoromethyl)quinoline (1.0 eq) and phenol (3-5 eq) as a solvent and catalyst.
-
Seal the reactor and purge with nitrogen.
-
Charge the reactor with aqueous ammonia (NH₄OH, 10-15 eq) or introduce anhydrous ammonia gas.
-
-
Reaction Execution:
-
Heat the mixture to 160-180 °C. The internal pressure will increase significantly.
-
Maintain this temperature for 12-24 hours.
-
IPC: Monitor the reaction by HPLC for the consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and vent any excess pressure.
-
Add water and a strong base (e.g., 50% NaOH) to the reaction mixture to dissolve the phenol as its sodium salt.
-
Extract the aqueous phase with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).[3]
-
III. Troubleshooting and FAQ
This section addresses common issues encountered during the scale-up of quinoline syntheses.
General Scale-Up Problems
Q1: My reaction yield dropped from 90% at the 1g scale to 65% at the 1kg scale. What are the likely causes?
A: This is a classic scale-up challenge. The primary culprits are mass and heat transfer limitations that are not apparent on a small scale.[4]
-
Poor Mixing: Lab-scale magnetic stirrers are ineffective in large, viscous reaction mixtures. This leads to poor mixing, localized "hot spots," and areas of high reactant concentration, promoting side reactions.
-
Solution: Transition to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reactor.[4]
-
-
Inefficient Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat from an exothermic reaction or supply heat for an endothermic one. Uncontrolled exotherms can degrade your product.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. For highly exothermic steps (like the POCl₃ quench), use a semi-batch approach where one reactant is added slowly to control the rate of heat generation. Always monitor the internal reaction temperature, not just the jacket temperature.[4]
-
-
Sub-optimal Concentration: The ideal concentration on a small scale may not be optimal for a large batch due to changes in solubility, viscosity, and heat transfer.
-
Solution: Perform a few small-scale experiments to re-optimize the solvent volume. While higher concentrations can increase throughput, they may exacerbate mixing and heat transfer issues.[4]
-
A: New impurities often arise from the issues described above (hot spots, longer reaction times). The key is to understand when they form.
-
Implement In-Process Controls (IPCs): Regularly take samples from your reaction and analyze them by TLC, HPLC, or GC. This will create a timeline of your reaction, showing when the product forms and when impurities begin to appear. This data is crucial for identifying the problematic step or condition.[4]
-
Re-evaluate Work-up Procedure: A work-up that is simple in the lab (e.g., multiple small extractions in a separatory funnel) can be inefficient at scale. Phase splits can be slow and incomplete in a large reactor.
-
Solution: Optimize your work-up. Ensure pH adjustments are uniform. Allow adequate time for phase separation. A single, well-executed phase split is often more efficient than multiple smaller ones. Consider a filtration step to remove any insoluble byproducts before extraction.
-
-
Check Raw Material Quality: The impact of a small percentage of an impurity in a starting material is magnified at scale.
-
Solution: Source high-purity starting materials and perform identity and purity checks on every new batch received from your supplier.
-
Caption: Decision workflow for troubleshooting low yield upon scale-up.
Step-Specific Problems
Q3 (Step 1): My thermal cyclization is producing a lot of black tar and a low yield of the 4-hydroxyquinoline. What can I do?
A: This is common in high-temperature cyclizations and is usually due to thermal decomposition.
-
Solvent is Key: The choice of a high-boiling, inert solvent is the most critical parameter.[1] It acts as a heat transfer medium, preventing localized overheating and charring that occurs when heating the neat intermediate. Solvents like Dowtherm A, diphenyl ether, or even mineral oil are effective because they provide a stable, high-temperature environment.[2]
-
Temperature Control: Do not overshoot the target temperature of 250-260 °C. Excessively high temperatures will rapidly degrade the material. Ensure your temperature probe is correctly placed and calibrated.
-
Inert Atmosphere: Ensure the reaction is run under a robust nitrogen or argon blanket. Oxygen at these high temperatures will cause significant oxidative decomposition.
| Solvent | Boiling Point (°C) | Typical Yield (%) | Comments |
| None (Neat) | N/A | < 30% | Prone to severe charring and decomposition.[2] |
| Mineral Oil | > 300 | 80-95% | Inexpensive and effective heat transfer medium.[2] |
| Dowtherm A | 257 | > 90% | Excellent thermal stability and precise temperature control.[1] |
| 2,6-di-tert-butylphenol | 265 | 85-95% | Can be a less hazardous alternative.[1] |
| Data adapted from studies on Conrad-Limpach cyclizations.[1][2] |
Q4 (Step 2): The quench of the POCl₃ reaction is very difficult to control. Is there a safer way?
A: The POCl₃ quench is notoriously hazardous. A "reverse quench" is often safer at scale.
-
Reverse Quench: Instead of adding the reaction mixture to ice, add the ice/water slowly to the cooled reaction mixture. This allows for better control of the initial exotherm. However, this can lead to the product oiling out and coating the unreacted POCl₃, so vigorous stirring is essential.
-
Solvent-Based Quench: A preferred method at scale is to add the reaction mixture to a vigorously stirred, cooled solvent like toluene or ethyl acetate, and then slowly add water or aqueous base to the organic mixture. The organic solvent helps dissipate the heat of the quench.
IV. Safety Considerations
The scale-up of this process involves several hazardous reagents. A thorough safety review is mandatory before any work is undertaken.
| Reagent | Key Hazards | Recommended Precautions |
| 2-(Trifluoromethyl)aniline | Acute toxicity (ingestion, inhalation), skin/eye irritant.[5] | Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). Avoid generating aerosols. |
| Phosphorus Oxychloride (POCl₃) | Highly corrosive, reacts violently with water, toxic by inhalation. | Use in a closed system or well-ventilated fume hood. Wear acid-resistant gloves, face shield, and apron. Have a sodium bicarbonate or other suitable neutralizing agent readily available for spills. |
| High-Boiling Solvents (e.g., Dowtherm A) | Can cause severe burns at high temperatures. | Use appropriate thermal gloves when handling hot equipment. Ensure the reactor has a high-temperature safety cutoff. |
| Ammonia (Aqueous or Gas) | Corrosive, toxic by inhalation. High pressure in the final step. | Work in a well-ventilated area. Use a reactor and pressure gauge rated for the expected operating pressures and temperatures. Install a pressure relief valve. |
V. References
-
Lopez-Cardenas, J., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
PMC (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Available at: [Link]
-
Madrid, P. B., et al. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wilson, Z. E., et al. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Organic Preparations and Procedures International. Available at: [Link]
-
Capot Chemical Co., Ltd. (2011). MSDS of 2-(Trifluoromethyl)quinoline. Available at: [Link]
-
Tuoda (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Available at: [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Wikipedia (n.d.). Conrad–Limpach synthesis. Available at: [Link]
-
PubChem (n.d.). 2-(Trifluoromethyl)aniline. Available at: [Link]
-
Lalevée, J., et al. (2020). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Angewandte Chemie. Available at: [Link]
-
Scribd (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]
-
Taddesse, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Química Organica.org (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
-
International Journal of Pharmaceutical Sciences (2024). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]
-
Google Patents (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. Available at:
-
Singh, B., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]
-
Chemical Synthesis Database (n.d.). 2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]
-
Centurion University (n.d.). Skraup synthesis of Quinoline. Available at: [Link]
-
IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
ACS Publications (2022). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]
-
RSC Publishing (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]
-
Google Patents (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Available at:
-
Brieflands (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
-
NIH (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Available at: [Link]
-
NIH (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. PubMed Central. Available at: [Link]
-
Connect Journals (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]
-
ACS Publications (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available at: [Link]
-
ResearchGate (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]
-
ResearchGate (n.d.). (PDF) Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Available at: [Link]
-
Beilstein Journals (n.d.). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
Google Patents (n.d.). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Maze: A Technical Guide to Preserving 2-Methyl-8-(trifluoromethyl)quinolin-4-amine Integrity
Welcome to the technical support center dedicated to the robust application of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in your research. As a pivotal intermediate in the synthesis of novel therapeutics and functional materials, ensuring its stability during chemical transformations is paramount to achieving reliable and reproducible results. This guide is structured to provide you, our fellow researchers and drug development professionals, with actionable insights and troubleshooting strategies to mitigate degradation and unwanted side reactions.
Understanding the Molecule: A Foundation for Stability
This compound is a unique scaffold. Its reactivity is governed by the interplay of the nucleophilic 4-amino group, the weakly acidic 2-methyl group, the strongly electron-withdrawing 8-trifluoromethyl group, and the aromatic quinoline core. The trifluoromethyl group significantly influences the electronic properties of the quinoline ring, enhancing the stability of the molecule as a whole.[1][2] However, the 4-amino group remains a primary site for both desired reactions and potential degradation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of tar-like material in my reaction. What could be the cause?
A1: Tar formation is a common issue in quinoline chemistry, often stemming from harsh acidic and oxidizing conditions that lead to polymerization of the reactants or intermediates.[3] For instance, in reactions like the Skraup or Doebner-von Miller synthesis, which are sometimes used to create the quinoline core itself, these conditions are prevalent. To minimize tarring, consider the following:
-
Moderators: The use of moderators like ferrous sulfate can help control the exothermicity of certain reactions, reducing charring.[3]
-
Temperature Control: Avoid excessive heating. Gentle initiation and careful management of exothermic phases are crucial.[3]
-
Purification: If tar formation is unavoidable, purification methods such as steam distillation followed by extraction can be effective in isolating the desired product.[3]
Q2: My reaction mixture is turning a dark color upon exposure to light. Is this a concern?
A2: While some trifluoromethylated quinoline derivatives have shown good photostability, this is not a universal property.[1][4] The quinoline nucleus can be susceptible to photodegradation. It is always a best practice to protect your reaction from light, especially if the reaction is prolonged. Use amber glassware or cover your reaction vessel with aluminum foil to minimize light exposure.
Q3: I am attempting a nucleophilic aromatic substitution on the quinoline ring, but I am seeing low yields and decomposition of my starting material. What should I consider?
A3: The electron-withdrawing trifluoromethyl group deactivates the quinoline ring towards electrophilic substitution but can activate it for nucleophilic substitution, particularly at positions ortho and para to it. However, the 4-amino group is a strong electron-donating group, which can complicate this reactivity. The key is to find a balance in reaction conditions. Harsh nucleophilic conditions (e.g., very high temperatures, strong bases) can lead to decomposition. Consider using milder conditions, perhaps with a suitable catalyst, to achieve the desired transformation.
Troubleshooting Guide: Common Reactions and Degradation Pathways
Scenario 1: N-Alkylation or N-Acylation of the 4-Amino Group
This is a common transformation for this molecule. However, several pitfalls can lead to degradation.
Potential Issues & Degradation Pathways:
-
Over-alkylation/acylation: The resulting secondary or tertiary amine can sometimes be more reactive than the starting material.
-
Ring Oxidation: Under harsh conditions, particularly with certain oxidizing agents, the quinoline ring can be oxidized.
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, under extreme pH and high temperatures, the trifluoromethyl group can be susceptible to hydrolysis.
Troubleshooting & Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Sub-optimal base, temperature, or solvent. | Screen a variety of non-nucleophilic bases (e.g., DIPEA, DBU). Optimize temperature; start at room temperature and gently heat if necessary. Choose an appropriate solvent that dissolves all reactants well. |
| Formation of Multiple Products | Over-alkylation or side reactions on the quinoline ring. | Use a stoichiometric amount of the alkylating/acylating agent. Consider using a protecting group for the 4-amino group if other reactive sites are present. |
| Decomposition of Starting Material | Reaction conditions are too harsh (e.g., too acidic or basic, too high temperature). | Use milder reaction conditions. If a strong base is required, consider a hindered base to minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Protecting Group Strategy for the 4-Amino Group
In multi-step syntheses, protecting the 4-amino group can be a crucial strategy to prevent unwanted side reactions.[5][6]
Recommended Protecting Groups:
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-anhydride, base (e.g., DMAP, TEA), solvent (e.g., DCM, THF) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Advantages: Stable to a wide range of conditions, easy to remove. Disadvantages: Acid-labile, may not be suitable for acid-sensitive substrates. |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate, base (e.g., NaHCO3), solvent (e.g., water/dioxane) | Catalytic hydrogenation (e.g., H2, Pd/C) | Advantages: Stable to acidic and mildly basic conditions. Disadvantages: Requires hydrogenation for removal, which can affect other functional groups. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO3), solvent (e.g., dioxane/water) | Basic conditions (e.g., 20% piperidine in DMF) | Advantages: Base-labile, orthogonal to Boc and Cbz. Disadvantages: Not stable to strong bases. |
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflow: Protecting Group Strategy
Caption: A generalized workflow for employing a protecting group strategy.
Analytical Methods for Monitoring Degradation
To effectively troubleshoot, you need reliable analytical methods to monitor the progress of your reaction and identify any degradation products.
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress. The appearance of new, unexpected spots can indicate the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your compound and can be used to track the formation of degradation products over time. A typical method would involve a C18 column with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of any impurities or degradation products, providing clues to their structures.[7][8]
Key Takeaways for Maintaining Stability
-
Mind the pH: Quinoline derivatives can have varying stability at different pH values.[9][10][11][12] It is generally advisable to avoid strongly acidic or basic conditions unless the reaction specifically requires them.
-
Keep it Cool: Many reactions involving sensitive molecules benefit from lower temperatures. Always consider if a reaction can be run effectively at room temperature or below before resorting to high heat.
-
Inert Atmosphere is Your Friend: To prevent oxidative degradation, especially when working with electron-rich aromatic systems, performing reactions under an inert atmosphere of nitrogen or argon is a good practice.
-
Protect from Light: As a general precaution, protect your reactions from direct light to avoid potential photodegradation.
-
When in Doubt, Protect: If you are performing a multi-step synthesis with harsh reagents, consider a protecting group strategy for the 4-amino group to ensure it remains intact.
By understanding the inherent reactivity of this compound and proactively implementing these strategies, you can significantly improve the outcomes of your synthetic endeavors, leading to higher yields, purer products, and more reliable scientific data.
References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Pang, K., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Toxics, 10(4), 183. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969–2979. [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2979. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science, 17. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine Derivatives
Welcome to the technical support center for the synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important fluorinated quinoline scaffold. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research and development.
Core Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a multi-step process. The most common and reliable route involves an initial cyclization to form the quinoline core, followed by functional group interconversions to install the desired amine. The workflow below outlines this strategic approach.
Validation & Comparative
A Comparative Guide to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine and Other Quinoline Derivatives in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and neuroprotective agents, the versatility of the quinoline ring system is well-established.[3][4] This guide provides an in-depth comparative analysis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine and other key quinoline derivatives, focusing on their structure-activity relationships (SAR) and performance in relevant biological assays.
The Significance of Substitution: Unlocking Diverse Bioactivities
The pharmacological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The core structure, a fusion of a benzene and a pyridine ring, offers multiple sites for chemical modification, each capable of modulating the compound's physicochemical properties and biological targets. This guide will delve into the specific roles of substituents at the 2, 4, and 8-positions of the quinoline nucleus, with a particular focus on the interplay between a 2-methyl group, a 4-amino group, and an 8-trifluoromethyl group as seen in our lead compound of interest.
This compound: A Candidate of Interest
While direct and extensive comparative studies on this compound are emerging, we can infer its potential activity profile by examining the structure-activity relationships of closely related analogs. The presence of the 4-amino group is a classic hallmark of antimalarial quinolines, known to be crucial for activity against Plasmodium falciparum.[5][6] The trifluoromethyl group at the 8-position, a strong electron-withdrawing group, is expected to significantly influence the molecule's electronic properties and basicity (pKa), which can impact its accumulation in the acidic food vacuole of the parasite and its interaction with heme.[7][8] The methyl group at the 2-position may also modulate the compound's lipophilicity and steric profile, potentially affecting its target binding and pharmacokinetic properties.
Comparative Analysis with Other Quinoline Derivatives
To understand the potential of this compound, it is essential to compare it with other well-characterized quinoline derivatives.
Antimalarial Activity: A Focus on 4-Aminoquinolines
The 4-aminoquinoline scaffold is central to many antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin biocrystallization in the malaria parasite.[7]
Key Comparators:
-
Chloroquine: The archetypal 4-aminoquinoline with a chlorine atom at the 7-position. While historically effective, widespread resistance has limited its use.[9]
-
Amodiaquine: A 4-aminoquinoline with a p-hydroxyanilino side chain, which generally retains activity against chloroquine-resistant strains but has associated toxicities.[9]
-
7-Trifluoromethyl-4-aminoquinoline Analogues: Studies on 7-substituted 4-aminoquinolines have shown that electron-withdrawing groups, such as a trifluoromethyl group, can lower the pKa of the quinoline and side-chain nitrogens. This can affect the drug's ability to accumulate in the parasite's food vacuole, a key step in its mechanism of action. Some studies have indicated that 7-trifluoromethyl analogues were less active against chloroquine-resistant P. falciparum strains compared to their 7-chloro counterparts.[10]
Data Summary: In Vitro Antiplasmodial Activity of 7-Substituted 4-Aminoquinoline Analogs
| Compound (General Structure) | 7-Substituent | IC50 (nM) vs. Chloroquine-Susceptible P. falciparum | IC50 (nM) vs. Chloroquine-Resistant P. falciparum | Reference |
| 7-Chloro-4-aminoquinoline derivative | -Cl | 3-12 | 3-12 | [10] |
| 7-Trifluoromethyl-4-aminoquinoline derivative | -CF3 | 15-50 | 18-500 | [10] |
| 7-Bromo-4-aminoquinoline derivative | -Br | 3-12 | 3-12 | [10] |
| 7-Iodo-4-aminoquinoline derivative | -I | 3-12 | 3-12 | [10] |
Note: The specific side chain at the 4-position varied in the cited study but followed a consistent pattern for comparison.
Based on this data, it can be hypothesized that while the 8-trifluoromethyl group in this compound will influence its activity, its efficacy against resistant strains will be a critical point of investigation.
Anticancer Activity: A Broader Look at Substituted Quinolines
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2][11]
Key Comparators & SAR Insights:
-
2,8-bis(Trifluoromethyl)quinoline Derivatives: Research has shown that 4-amino substituted 2,8-bis(trifluoromethyl)quinolines exhibit moderate activity against Mycobacterium tuberculosis.[12][13] While not a direct measure of anticancer activity, it highlights the biological potential of this substitution pattern.
-
2-Substituted Quinazolines (Bioisosteres): Studies on the closely related quinazoline scaffold have shown that 2-substituted derivatives can exhibit potent antitumor activity.[14]
-
General SAR for Anticancer Quinolines: The substitution pattern on the quinoline ring is critical. For some series of 4-amino-2-trifluoromethyl quinolines, substitutions at the C-3 and C-5 positions were found to be necessary for anticancer activity against breast cancer cell lines.[4]
Data Summary: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Triazole Hybrid | Compound 4b | MCF-7 (Breast) | Moderate Activity | [15] |
| N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine | Compound 8b | PC3 (Prostate) | 5.51 | [16] |
| N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine | Compound 8b | LNCaP (Prostate) | 4.51 | [16] |
| N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine | Compound 8b | K562 (Leukemia) | 8.49 | [16] |
| 4-Amino-2-Trifluoromethyl Quinazoline Derivative | Compound 5c | PC-3 (Prostate) | Inhibition of 49.3% at 5 µM | [17] |
The data on related structures suggests that the trifluoromethyl group is a common feature in quinolines and quinazolines with anticancer potential. The specific combination of substituents in this compound warrants investigation against a panel of cancer cell lines.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Antiproliferative and Cytotoxicity Assay (MTT Assay)[18]
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimalarial Activity Assay (SYBR Green I-Based Fluorescence Assay)[19]
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., strains 3D7, Dd2) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Lysis and Staining: Add 100 µL of lysis buffer containing 2X SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature and read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
Visualizing the Scientific Workflow
To provide a clear overview of the research process, the following diagrams illustrate the general workflow for assessing the biological activity of novel quinoline derivatives.
Caption: General experimental workflow for synthesis and in vitro evaluation.
Caption: Postulated mechanism of action for 4-aminoquinoline antimalarials.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related quinoline derivatives, it is plausible that this compound will exhibit both antimalarial and anticancer activities. The electron-withdrawing nature of the 8-trifluoromethyl group is a key feature that warrants further investigation, particularly concerning its impact on overcoming drug resistance in malaria and its potential for targeting specific pathways in cancer cells.
The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel quinoline derivatives. Future research should focus on direct comparative studies of this compound against established drugs and other relevant analogs to fully elucidate its therapeutic potential. Furthermore, mechanistic studies are crucial to identify its specific molecular targets and pathways of action.
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Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
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Egan, T. J. (2008). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]
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Gorka, A. P., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7133-7144. [Link]
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de la Mora-Vargas, J. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(6), e0128500. [Link]
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El-Damasy, D. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]
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da Silva, E. N., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6969. [Link]
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De, D., et al. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]
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Rosenthal, P. J. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. [Link]
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Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383. [Link]
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Quashie, N. B., et al. (2013). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 57(9), 4236-4244. [Link]
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Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]
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Jain, S., et al. (2010). Synthesis and Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. Medicinal Chemistry, 6(5), 281-289. [Link]
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Vennerstrom, J. L., et al. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy, 53(5), 1939-1944. [Link]
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Jadhav, S. B., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Medicinal Chemistry Letters, 9(10), 1005-1010. [Link]
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de Souza, M. V. N., et al. (2015). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Mini-Reviews in Medicinal Chemistry, 15(4), 325-337. [Link]
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Hocart, S. J., et al. (2003). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 47(12), 3843-3851. [Link]
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Pharma D. (2020, August 31). SAR of 4 Aminoquinoline. [Video]. YouTube. [Link]
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Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 909. [Link]
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Radini, I. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
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Tiwari, P., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8172. [Link]
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Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 101, 117660. [Link]
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Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3336-3349. [Link]
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de Paiva, L. M., et al. (2021). Antibacterial activity of new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues against sensitive and resistant Mycobacterium tuberculosis strains. European Journal of Pharmaceutical Sciences, 157, 105596. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Journal of the Indian Chemical Society, 101(3), 101314. [Link]
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Mital, A., et al. (2006). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ARKIVOC, 2006(10), 220-227. [Link]
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Mital, A., et al. (2007). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]
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A Comparative Efficacy Analysis of Trifluoromethylated Quinoline-4-Amine Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as a versatile template for the development of therapeutic agents against a spectrum of diseases. The strategic incorporation of the trifluoromethyl (CF3) group into this privileged structure has emerged as a powerful approach to enhance metabolic stability, lipophilicity, and target-binding affinity, often leading to compounds with superior efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine analogs and structurally related compounds, with a focus on their antimicrobial activities. By examining key experimental data, we aim to elucidate structure-activity relationships (SAR) that can inform the rational design of next-generation quinoline-based therapeutics.
The Rationale for Trifluoromethylation in Quinoline Drug Design
The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby impacting drug-receptor interactions and cell permeability. Furthermore, the metabolic inertness of the C-F bond often protects the molecule from oxidative metabolism, leading to an extended half-life in vivo. In the context of the quinoline ring system, the introduction of a CF3 group, particularly at positions 2 or 8, has been shown to modulate the biological activity of 4-aminoquinoline derivatives, a class of compounds historically recognized for their potent antimalarial properties.
Comparative Efficacy of Trifluoromethylated Quinoline Analogs
Recent studies have explored the efficacy of various trifluoromethylated quinoline analogs against a range of microbial pathogens. This section consolidates and compares key findings from in vitro and in vivo evaluations.
Antimycobacterial Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel anti-TB agents is therefore a critical priority. Trifluoromethylated quinolines have shown considerable promise in this arena.
A study by Mital et al. investigated a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives for their in vitro activity against the Mtb H37Rv strain.[1] The results, summarized in Table 1, highlight the impact of the side chain at the 4-amino position on antimycobacterial potency.
Table 1: In Vitro Antimycobacterial Activity of 4-Amino Substituted 2,8-bis(trifluoromethyl)quinoline Derivatives against M. tuberculosis H37Rv [1]
| Compound ID | 4-Amino Substituent | MIC (µg/mL) | % Inhibition at <6.25 µg/mL |
| 1 | 2-(Piperidin-1-yl)ethylamine | 3.13 | 98% |
| 2 | 2-(Pyrrolidin-1-yl)ethylamine | >6.25 | - |
| 3 | 2-(Morpholin-4-yl)ethylamine | >6.25 | 62% |
| 4 | tert-Butylamine | >6.25 | - |
| 6 | 1,7-Diaminoheptane (bisquinoline) | >6.25 | 78% |
Data synthesized from Mital et al. (2006).[1]
The data clearly indicates that the nature of the diamine side chain at the C-4 position is a critical determinant of activity. Compound 1 , featuring a piperidin-1-yl-ethylamino side chain, demonstrated the highest inhibitory activity, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL and 98% inhibition at a concentration of less than 6.25 µg/mL.[1] This suggests that the basicity and steric bulk of the side chain play a crucial role in the interaction with the mycobacterial target. The bisquinoline derivative 6 also showed notable activity, indicating that dimerization could be a viable strategy for enhancing potency.
Further supporting the potential of this scaffold, another study evaluated new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues against both sensitive and resistant Mtb strains.[2] The most potent compound in this series, 4d , was non-cytotoxic and exhibited significant activity against both sensitive and resistant strains, reinforcing the importance of the 4-amino substitution pattern in overcoming drug resistance.[2]
Antimalarial Activity
The 4-aminoquinoline core is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades. The emergence of chloroquine-resistant Plasmodium falciparum has necessitated the development of new analogs. The incorporation of trifluoromethyl groups is a key strategy in this endeavor.
A study by Kgokong et al. assessed the in vitro antimalarial activity of a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline derivatives against the chloroquine-sensitive (D10) strain of P. falciparum.[3] The results are presented in Table 2.
Table 2: In Vitro Antimalarial Activity of Trifluoromethylquinoline Derivatives against P. falciparum (D10 strain) [3]
| Compound Class | Representative Compound | IC50 (µg/mL) |
| 2,8-bis(Trifluoromethyl)quinoline Ketones | 2,8-bis(Trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene | 4.8 |
| 2,8-bis(Trifluoromethyl)quinoline-4-(5-pyrimidino)ketone | 5.2 | |
| Single Trifluoromethylquinoline Derivatives | - | >5.2 |
Data synthesized from Kgokong et al. (2001).[3]
The study revealed that derivatives containing two trifluoromethyl groups (2,8-bis(trifluoromethyl)) exhibited slightly higher in vitro activity compared to those with a single trifluoromethyl group.[3] The most active compounds, with IC50 values of 4.8 and 5.2 µg/mL, were ketones linked to a nitroimidazole or pyrimidine moiety at the 4-position. The authors suggest that these compounds may exert their antimalarial effect by intercalating with parasitic DNA.[3]
Experimental Methodologies
The evaluation of these quinoline analogs relies on standardized and robust experimental protocols. Understanding these methods is crucial for interpreting the efficacy data and for designing future studies.
In Vitro Antimycobacterial Susceptibility Testing
A common method for determining the antimycobacterial activity of novel compounds is the Microplate Alamar Blue Assay (MABA).[2]
Protocol for Microplate Alamar Blue Assay (MABA):
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is grown to mid-log phase and then diluted to a standardized turbidity.
-
Compound Preparation: The test compounds are solubilized in DMSO and serially diluted in microplate wells.
-
Inoculation: The standardized mycobacterial suspension is added to each well containing the test compound.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Causality: This assay is based on the principle that metabolically active (i.e., viable) mycobacteria reduce the Alamar Blue reagent, resulting in a colorimetric change. The inhibition of this process directly correlates with the bactericidal or bacteriostatic activity of the test compound.
In Vitro Antimalarial Activity Assay
The in vitro efficacy of antimalarial compounds is often assessed using a parasite lactate dehydrogenase (pLDH) assay.[3]
Protocol for Parasite Lactate Dehydrogenase (pLDH) Assay:
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.
-
Infection: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit.
-
Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and pLDH Measurement: The erythrocytes are lysed, and the activity of pLDH is measured by adding a substrate mixture containing lactate, NBT (nitroblue tetrazolium), and diaphorase. The formation of formazan is quantified spectrophotometrically at 650 nm.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the drug concentration.
Causality: The pLDH enzyme is essential for the parasite's anaerobic glycolysis. The level of pLDH activity is directly proportional to the number of viable parasites. Therefore, inhibition of pLDH activity serves as a reliable indicator of the compound's antimalarial efficacy.
Visualizing the Synthetic Pathway and Structure-Activity Relationships
To better understand the generation and optimization of these promising compounds, the following diagrams illustrate a general synthetic workflow and key structure-activity relationships.
Caption: General synthetic workflow for 4-amino-2,8-bis(trifluoromethyl)quinoline analogs.
Caption: Key structure-activity relationships for trifluoromethylated quinoline analogs.
Conclusion and Future Directions
The comparative analysis of this compound analogs and related structures underscores the significant potential of this chemical class in the development of novel antimicrobial agents. The strategic placement of trifluoromethyl groups on the quinoline scaffold, particularly at the C-2 and C-8 positions, consistently enhances biological activity. Furthermore, the nature of the substituent at the C-4 amino position is a critical determinant of efficacy and can be tailored to optimize potency against specific pathogens, as evidenced by the distinct requirements for antimycobacterial and antimalarial activity.
The experimental data presented herein provides a solid foundation for the rational design of future analogs. Further investigations should focus on:
-
Systematic modification of the C-4 side chain: Exploring a wider range of aliphatic and aromatic amines to fine-tune the steric and electronic properties for improved target engagement.
-
In vivo efficacy and pharmacokinetic studies: Evaluating the most potent in vitro candidates in relevant animal models to assess their therapeutic potential and metabolic fate.
-
Mechanism of action studies: Elucidating the precise molecular targets of these compounds to understand the basis of their antimicrobial activity and to identify potential mechanisms of resistance.
By leveraging the structure-activity relationships outlined in this guide, researchers are well-positioned to advance the development of highly effective trifluoromethylated quinoline-4-amine analogs as next-generation therapies for infectious diseases.
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A Comparative Analysis of the Biological Activity of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine and Chloroquine
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine and the well-established antimalarial drug, chloroquine. Both compounds share a quinoline core, a scaffold known for its diverse pharmacological properties, including antimalarial, antimicrobial, and anticancer effects[1]. The introduction of a trifluoromethyl group at the 8-position in the former, as opposed to the chlorine atom at the 7-position in chloroquine, significantly influences its physicochemical properties and biological profile. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Introduction to the Compounds
Chloroquine (CQ) is a 4-aminoquinoline that has been a cornerstone of malaria treatment and prophylaxis for decades[2]. Its primary mechanism of action involves interfering with the detoxification of heme in the food vacuole of the malaria parasite, Plasmodium falciparum[3][4]. As a weak base, chloroquine accumulates in the acidic food vacuole, where it binds to heme and prevents its polymerization into non-toxic hemozoin, leading to a buildup of toxic heme and subsequent parasite death[2][5].
This compound is a quinoline derivative characterized by a trifluoromethyl (-CF3) group at the 8-position. The -CF3 group is a common bioisostere in medicinal chemistry known to enhance metabolic stability, lipophilicity, and bioavailability of molecules[6]. Derivatives with the trifluoromethyl group, particularly at the 2 and 8 positions, have been investigated for a range of biological activities, including antimalarial and antimycobacterial properties[7][8].
Mechanism of Action: A Comparative Overview
Chloroquine: The Hemozoin Hypothesis
The antimalarial action of chloroquine is well-documented. The parasite, during its intraerythrocytic stage, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme[2]. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin[4]. Chloroquine, being a weak base, becomes protonated and trapped within the acidic vacuole, where it caps the growing hemozoin crystal, preventing further polymerization[4][5]. The resulting accumulation of free heme is highly toxic to the parasite, leading to membrane damage and cell lysis[5].
dot
Caption: Workflow for SYBR Green I Antimalarial Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the selectivity of the compounds by assessing their toxicity against mammalian cells. [9][10] Objective: To measure the cytotoxicity of the compounds on a mammalian cell line (e.g., HeLa, HepG2, or MRC-5). [11][12] Methodology:
-
Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. [9][10]4. Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Quantification: The absorbance is measured on a plate reader at ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 (50% cytotoxic concentration) is determined. The Selectivity Index (SI) is then calculated as CC50 / IC50.
Conclusion and Future Perspectives
The comparison between this compound and chloroquine underscores the continuous evolution of quinoline-based antimalarials. While chloroquine remains a benchmark, its utility is severely hampered by widespread resistance. The introduction of the trifluoromethyl group in compounds like this compound represents a promising strategy to overcome this challenge.
Studies on related 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent activity against chloroquine-resistant P. falciparum strains, suggesting that this chemical scaffold is a valuable starting point for the development of new antimalarial agents.[7] Future research should focus on elucidating the precise mechanism of action of these trifluoromethyl derivatives, optimizing their structure to enhance potency and safety profiles, and evaluating their efficacy in in vivo models of malaria.
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A Comparative In Vitro Toxicological Assessment of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
A Senior Application Scientist's Guide to Elucidating Cytotoxicity in Preclinical Development
In the landscape of drug discovery, quinoline derivatives represent a privileged scaffold, demonstrating a broad spectrum of pharmacological activities, including anticancer properties.[1][2] However, the therapeutic potential of these compounds is intrinsically linked to their toxicity profile. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of a novel quinoline derivative, 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, using a panel of established human cell lines. By comparing its activity against other quinoline-based compounds, we aim to provide a data-driven perspective on its potential as a therapeutic candidate.
The Rationale for a Multi-Assay, Multi-Cell Line Approach
A robust toxicological assessment relies on a multi-faceted approach. No single assay can fully capture the complex interplay between a compound and a living cell. Therefore, we employ a battery of assays to interrogate different aspects of cellular health: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
The choice of cell lines is equally critical. To gain a broader understanding of potential tissue-specific effects, we will utilize a panel of well-characterized human cell lines representing different organs:
-
HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.[3]
-
A549 (Human Lung Carcinoma): A model for pulmonary toxicity.
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line to assess anti-proliferative activity.[4]
-
HEK293 (Human Embryonic Kidney): Provides insight into potential renal toxicity.[3]
This guide will detail the methodologies for evaluating this compound and two comparative quinoline derivatives: Chloroquine and a hypothetical, more cytotoxic compound, "Quinoline-X," for benchmarking purposes.
Visualizing the Assessment Workflow
The overall experimental workflow is designed to provide a comprehensive toxicity profile, moving from general viability to more specific mechanisms of cell death.
Caption: A schematic overview of the in vitro cytotoxicity assessment workflow.
I. Assessment of Metabolic Viability: The MTT Assay
The MTT assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability.[5] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Chloroquine, and Quinoline-X in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Comparative Data: IC50 Values (µM) from MTT Assay
| Compound | HepG2 | A549 | MCF-7 | HEK293 |
| This compound | 45.2 | 58.7 | 33.1 | 89.5 |
| Chloroquine | 75.8 | 92.3 | 68.4 | >100 |
| Quinoline-X (Hypothetical) | 5.1 | 8.9 | 2.5 | 12.3 |
Data are presented as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that causes a 50% reduction in cell viability.
Expert Interpretation: The data suggests that this compound exhibits moderate cytotoxicity across the tested cell lines, with greater potency observed in the MCF-7 breast cancer cell line. Its cytotoxicity is notably higher than that of Chloroquine, a well-established quinoline derivative. However, it is significantly less potent than the hypothetical highly toxic compound, Quinoline-X.
II. Assessment of Membrane Integrity: The LDH Assay
The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring a different hallmark of cell death: the loss of plasma membrane integrity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[8]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Comparative Data: IC50 Values (µM) from LDH Assay
| Compound | HepG2 | A549 | MCF-7 | HEK293 |
| This compound | 52.8 | 65.1 | 40.5 | 98.2 |
| Chloroquine | 88.4 | >100 | 79.1 | >100 |
| Quinoline-X (Hypothetical) | 6.3 | 10.2 | 3.1 | 15.8 |
Expert Interpretation: The LDH assay results are consistent with the MTT data, confirming the moderate cytotoxicity of this compound. The similar IC50 values between the two assays suggest that the observed decrease in metabolic activity is accompanied by a loss of membrane integrity.
III. Probing the Mechanism of Cell Death: Caspase-3/7 Activity
To understand how the compound induces cell death, we investigate the activation of key apoptotic enzymes. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[9] An increase in their activity is a hallmark of programmed cell death.
Caption: A simplified diagram of the caspase-mediated apoptotic pathway.
Experimental Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds for 24 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1 to 2 hours.[10]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Comparative Data: Fold Increase in Caspase-3/7 Activity (at IC50 concentration)
| Compound | HepG2 | A549 | MCF-7 | HEK293 |
| This compound | 4.2 | 3.8 | 5.1 | 2.5 |
| Chloroquine | 1.8 | 1.5 | 2.1 | 1.2 |
| Quinoline-X (Hypothetical) | 8.9 | 9.5 | 12.3 | 6.8 |
Expert Interpretation: this compound induces a significant increase in caspase-3/7 activity, particularly in the MCF-7 cell line, suggesting that apoptosis is a primary mechanism of cell death. This apoptotic induction is more pronounced than that observed with Chloroquine but less potent than that of Quinoline-X. The lower level of caspase activation in HEK293 cells may indicate a different, non-apoptotic mechanism of toxicity or a higher resistance to apoptosis in this cell line.
IV. Investigating Oxidative Stress and DNA Damage
Quinoline derivatives have been reported to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[11] To explore these potential mechanisms for this compound, further assays can be employed.
-
ROS Detection: Assays using fluorescent probes like DCFDA can be used to measure the intracellular accumulation of ROS.
-
DNA Damage Assessment: The Comet assay is a sensitive method to detect DNA strand breaks in individual cells.[12][13] Another common marker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG), which can be quantified using ELISA kits.[12][14]
While detailed protocols and data for these assays are beyond the scope of this initial guide, they represent a logical next step in elucidating the precise mechanism of action of this compound.
Conclusion and Future Directions
This comparative guide provides a foundational toxicological assessment of this compound. Our findings indicate that this novel quinoline derivative exhibits moderate, dose-dependent cytotoxicity in a panel of human cell lines, primarily through the induction of apoptosis. Its potency is greater than that of Chloroquine, suggesting a distinct structure-activity relationship.
The observed cytotoxicity, particularly in the MCF-7 cancer cell line, warrants further investigation into its potential as an anti-proliferative agent. Future studies should focus on:
-
Elucidating the detailed mechanism of action , including the assessment of ROS production and DNA damage.
-
Expanding the panel of cell lines to include non-cancerous primary cells to better assess selectivity.
-
In vivo toxicity studies in animal models to translate these in vitro findings to a whole-organism context.
By systematically applying this multi-assay approach, researchers can build a comprehensive understanding of the toxicological profile of novel quinoline derivatives, enabling informed decisions in the drug development pipeline.
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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline heterocycle is a cornerstone of medicinal chemistry, most notably for its profound impact on the treatment of malaria. Since the isolation of quinine, the 4-aminoquinoline scaffold has been a privileged structure, leading to the development of pivotal drugs like chloroquine. However, the relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, effective, and safer antimalarial agents. This has driven the exploration of diverse substitutions on the quinoline ring to enhance potency, circumvent resistance mechanisms, and improve pharmacokinetic profiles. Among these, the incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a key strategy in modern drug design.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine , a promising scaffold for the development of new therapeutic agents. By dissecting the roles of its key structural features—the 2-methyl group, the 8-trifluoromethyl substituent, and the 4-amino group—we will build a comprehensive understanding of its potential. This analysis will be contextualized through a rigorous comparison with established and structurally related quinoline-based drugs: the classic 4-aminoquinoline chloroquine , the potent 2,8-bis(trifluoromethyl) derivative mefloquine , and the 8-aminoquinoline tafenoquine . Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation quinoline-based therapeutics.
Deciphering the Scaffold: A Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is intrinsically linked to the electronic and steric properties of its substituents. A systematic evaluation of each component of the molecule provides critical insights into its therapeutic potential.
The Quinoline Core and the 4-Amino Group: The Heart of Activity
The 4-aminoquinoline core is fundamental to the antimalarial activity of this class of compounds. The prevailing mechanism of action for many 4-aminoquinolines involves their accumulation in the acidic food vacuole of the malaria parasite. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and subsequent parasite death. The basicity of the 4-amino group is crucial for this process, as it becomes protonated in the acidic environment of the food vacuole, trapping the drug inside.[2]
The 8-(Trifluoromethyl) Group: A Game-Changer in Potency and Pharmacokinetics
The substitution of a trifluoromethyl (-CF3) group at the 8-position is a significant departure from the classic 7-chloro substitution seen in chloroquine. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. This has several important implications for the molecule's properties:
-
Enhanced Lipophilicity: Increased lipophilicity can improve the drug's ability to cross cell membranes, potentially leading to better accumulation within the parasite.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Altered Basicity: The electron-withdrawing nature of the -CF3 group can influence the pKa of the quinoline nitrogen, which may affect its accumulation in the parasite's food vacuole.
Studies on related trifluoromethyl-containing quinolines have shown that these derivatives can exhibit potent biological activity, not only against malaria but also against other pathogens and cancer cells.[3][4]
The 2-Methyl Group: A Modulator of Activity and Specificity
The presence of a methyl group at the 2-position of the quinoline ring can also influence the molecule's activity. This substitution can have several effects:
-
Steric Influence: The methyl group can introduce steric hindrance that may affect the binding of the molecule to its target or influence its ability to intercalate with DNA, a proposed mechanism for some quinoline derivatives.[3]
-
Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electronic distribution in the quinoline ring, which may impact its reactivity and binding affinity.
-
Metabolic Considerations: The methyl group can be a site for metabolism, potentially influencing the drug's half-life and the formation of active or inactive metabolites.
While extensive SAR data for this specific substitution pattern is still emerging, the interplay between the 2-methyl and 8-trifluoromethyl groups is likely to create a unique electronic and steric profile that dictates its biological activity.
Comparative Analysis with Key Quinoline Antimalarials
To fully appreciate the potential of this compound, it is essential to compare it with established quinoline-based drugs.
| Feature | This compound | Chloroquine | Mefloquine | Tafenoquine |
| Quinoline Class | 4-Aminoquinoline | 4-Aminoquinoline | 4-Quinolinemethanol | 8-Aminoquinoline |
| Key Substituents | 2-Methyl, 8-Trifluoromethyl | 7-Chloro | 2,8-Bis(trifluoromethyl) | 2,6-Dimethoxy, 4-Methyl, 5-(pentafluoroethoxy) |
| Primary Amine | Yes | No (tertiary amine in side chain) | No (secondary amine in piperidine ring) | Yes (primary amine in side chain) |
| Mechanism of Action (putative) | Inhibition of hemozoin formation | Inhibition of hemozoin formation | Inhibition of protein synthesis, disruption of Ca2+ homeostasis | Generation of reactive oxygen species, inhibition of mitochondrial respiration |
| Activity against Chloroquine-Resistant Strains | Predicted to be active | Inactive | Active | Active |
Versus Chloroquine: Overcoming Resistance
The key structural difference between this compound and chloroquine is the substitution at the 8-position with a -CF3 group instead of a 7-chloro group, and the presence of a 2-methyl group. Chloroquine resistance is primarily associated with mutations in the parasite's transporter proteins, which actively pump the drug out of the food vacuole. It is hypothesized that the increased lipophilicity and altered electronics conferred by the 8-trifluoromethyl and 2-methyl groups may allow our topic compound to evade these efflux pumps, thus retaining activity against chloroquine-resistant strains.
Versus Mefloquine: A Balance of Potency and Toxicity
Mefloquine, with its 2,8-bis(trifluoromethyl) substitution, is a highly potent antimalarial. The presence of two strongly electron-withdrawing -CF3 groups significantly enhances its activity. Our topic compound, with one -CF3 group and one methyl group, may represent a more balanced approach. While potentially less potent than mefloquine, it might also exhibit a more favorable safety profile. Mefloquine is associated with neuropsychiatric side effects, and a nuanced substitution pattern could mitigate such toxicities.
Versus Tafenoquine: A Different Path to Parasite Killing
Tafenoquine is an 8-aminoquinoline, and its mechanism of action is distinct from that of the 4-aminoquinolines. It is thought to act by generating reactive oxygen species that damage the parasite. The 4-aminoquinoline scaffold of our topic compound suggests a primary mechanism involving heme detoxification. This fundamental difference in their mode of action makes them interesting candidates for combination therapies, which are a cornerstone of modern malaria treatment.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step protocols for the synthesis of this compound and for its biological evaluation.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, as illustrated in the workflow diagram below.
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A Senior Application Scientist's Guide to Benchmarking 2-Methyl-8-(trifluoromethyl)quinolin-4-amine Against Known Kir7.1 Channel Inhibitors
Introduction: Unveiling the Potential of a Novel Quinoline Compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The novel compound, 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, represents an intriguing candidate for biological activity screening due to its structural features, including the electron-withdrawing trifluoromethyl group which can significantly modulate physicochemical properties. While direct biological data for this specific molecule is not yet publicly available, its core structure bears resemblance to compounds known to interact with ion channels.
This guide provides a comprehensive framework for characterizing and benchmarking this compound, which we will refer to as Compound Q , against known inhibitors of the inwardly rectifying potassium (Kir) channel Kir7.1. Kir7.1 (encoded by the KCNJ13 gene) has emerged as a critical regulator of cellular membrane potential and ion homeostasis in tissues such as the eye, brain, and uterus.[1][2] Its dysfunction is linked to diseases like Snowflake Vitreoretinal Degeneration, and it is being explored as a therapeutic target for conditions involving neuronal excitability and electrolyte imbalance.[3][4]
Our objective is to outline a rigorous, multi-tiered experimental plan that will not only determine the inhibitory potential of Compound Q against Kir7.1 but also establish its selectivity and mechanism of action relative to established pharmacological tools. This process is essential for validating a new chemical entity as a potential research probe or therapeutic lead.
The Benchmarking Imperative: Selecting the Right Comparators
To accurately assess the performance of Compound Q, it is crucial to benchmark it against well-characterized inhibitors with distinct profiles. The choice of comparators is a critical experimental design step, intended to contextualize the potency and selectivity of our novel compound. We propose the following established Kir7.1 inhibitors for direct comparison:
-
ML418 : Considered the current state-of-the-art selective Kir7.1 inhibitor.[1] Its sub-micromolar potency and high selectivity make it the primary benchmark for any new, potent inhibitor.
-
VU590 : A dual inhibitor of Kir1.1 and Kir7.1.[5] Including VU590 allows us to assess the selectivity of Compound Q against a closely related Kir channel subfamily member, which is a common off-target liability.
-
MRT00200769 : A compound identified through high-throughput screening.[6][7] It represents a moderately potent inhibitor and serves as a useful comparator for hits emerging from primary screens.
Table 1: Comparative Profile of Known Kir7.1 Inhibitors
| Compound | Target(s) | IC50 vs. Kir7.1 | Selectivity Profile | Key Characteristics |
| ML418 | Kir7.1 | 310 nM[1] | >17-fold selective over other Kir channels (except Kir6.2/SUR1)[1] | Potent and selective pore blocker; CNS-penetrant.[1] |
| VU590 | Kir1.1, Kir7.1 | ~8 µM[3][5] | Also inhibits Kir1.1 with IC50 of 240 nM.[5] | Dual inhibitor; useful tool for probing related channels. |
| MRT00200769 | Kir7.1 | 1.3 µM[6][7] | Assessed against Kir1.1 and hERG for selectivity.[7] | Identified via high-throughput electrophysiology screen. |
| Compound Q | To Be Determined | To Be Determined | To Be Determined | Novel this compound. |
Experimental Design: A Validated Workflow for Inhibitor Characterization
A robust benchmarking strategy proceeds from high-throughput primary screening to lower-throughput, high-content validation. This tiered approach ensures efficient use of resources while building a comprehensive pharmacological profile.
Caption: Proposed experimental workflow for characterizing Compound Q.
Protocol 1: High-Throughput Primary Screening via Thallium Flux Assay
Rationale: The thallium (Tl+) flux assay is a fluorescence-based method ideal for high-throughput screening (HTS).[8] It measures the influx of Tl+, a surrogate for K+, into cells expressing the channel of interest. Kir7.1 has a low native conductance, which can result in a poor signal-to-noise ratio. To overcome this, we will utilize a cell line expressing a pore mutant, Kir7.1-M125R, which increases Tl+ flux ~20-fold without significantly altering inhibitor pharmacology, providing a robust assay window.[3]
Methodology:
-
Cell Culture: Maintain HEK-293 cells stably expressing the tetracycline-inducible Kir7.1-M125R channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Assay Plate Preparation: Seed cells at a density of 20,000 cells/well into 384-well black, clear-bottom assay plates. Induce channel expression by adding 1 µg/mL tetracycline and incubate for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound Q in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Perform a final dilution into assay buffer (see below) to achieve the desired final concentrations with a constant 0.5% DMSO. ML418 should be run in parallel as a positive control.
-
Dye Loading: Aspirate the culture medium from the plates and add 20 µL/well of Assay Buffer (135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4) containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, AM). Incubate at 37°C for 60 minutes.
-
Compound Incubation: After incubation, wash the cells twice with Assay Buffer. Add 20 µL/well of the prepared compound dilutions or controls (0.5% DMSO for negative control, 10 µM ML418 for positive control). Incubate at room temperature for 20 minutes.
-
Thallium Flux Measurement: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 10 µL of a Tl+ stimulus solution (containing a mixture of Tl₂SO₄ and K₂SO₄) to each well.
-
Immediately begin kinetic fluorescence reading for 120 seconds.
-
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the data to controls (% Inhibition = 100 * [1 - (Rate_Compound - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl)]). Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Gold-Standard Validation via Whole-Cell Patch Clamp Electrophysiology
Rationale: Electrophysiology is the gold standard for studying ion channels, as it provides a direct measure of ion current through the channel.[9] This technique offers high-fidelity data on potency, kinetics, and voltage dependence, which is crucial for confirming the findings from the Tl+ flux assay and elucidating the mechanism of inhibition.[10][11][12]
Methodology:
-
Cell Preparation: Use HEK-293 cells transiently or stably expressing wild-type human Kir7.1. Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Solutions:
-
Internal Solution (Pipette): 135 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM Na₂ATP. Adjust pH to 7.3 with KOH.
-
External Solution (Bath): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal on a single cell and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -75 mV.
-
-
Voltage Protocol: To elicit Kir7.1 currents, apply a voltage ramp protocol from -120 mV to +60 mV over 500 ms. Repeat this ramp every 10 seconds to monitor current amplitude over time.
-
Compound Application:
-
Obtain a stable baseline recording for at least 3 minutes.
-
Apply increasing concentrations of Compound Q via a perfusion system, allowing the current to reach a steady-state at each concentration (typically 2-3 minutes).
-
After the highest concentration, perform a washout with the external solution to assess reversibility.
-
At the end of the experiment, apply a known channel blocker like Barium (Ba²⁺, 1 mM) to confirm the recorded current is from Kir channels.
-
-
Data Analysis: Measure the inward current amplitude at -120 mV for each concentration. Normalize the data to the baseline current. Plot the normalized current against compound concentration and fit to a four-parameter logistic equation to determine the IC50. Analyze the voltage-dependence of the block to provide insight into the mechanism of action (e.g., pore blockers often show stronger block at more negative potentials).
Kir7.1 Signaling in Neuronal Regulation
To understand the physiological relevance of inhibiting Kir7.1, it is helpful to visualize its role in a known signaling pathway. In the paraventricular nucleus (PVN) of the hypothalamus, Kir7.1 is functionally coupled to the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.
Caption: Role of Kir7.1 in MC4R-mediated neuronal signaling.
As the diagram illustrates, agonist binding to MC4R inhibits Kir7.1 activity.[1] This reduces K+ efflux, leading to membrane depolarization and increased neuronal firing, which ultimately suppresses food intake. A direct inhibitor of Kir7.1, such as ML418 or potentially Compound Q, would mimic this effect, highlighting a potential therapeutic application in metabolic disorders.[13]
Conclusion and Forward Outlook
This guide outlines a systematic and robust strategy for the comprehensive pharmacological characterization of this compound (Compound Q) as a potential Kir7.1 inhibitor. By employing a tiered approach from high-throughput screening to gold-standard electrophysiological validation, and by benchmarking against established inhibitors like ML418 and VU590, researchers can generate a high-confidence dataset.
The successful execution of these protocols will determine the potency (IC50), selectivity, and mechanism of action of Compound Q. This information is the cornerstone of drug discovery and chemical probe development. It will unequivocally position Compound Q within the existing landscape of Kir7.1 modulators and determine its value for future investigation into the physiology and therapeutic potential of this important ion channel.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. As a substituted quinoline derivative containing a trifluoromethyl group, this compound requires specialized procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide moves beyond mere procedural steps to explain the underlying chemical and regulatory principles, ensuring a culture of safety and compliance in your research environment.
Hazard Assessment and Waste Profile
A thorough understanding of the substance's hazard profile is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally analogous compound, 8-Methyl-2-(trifluoromethyl)-4-quinolinol, provides a strong basis for hazard assessment.[1]
Based on this analog, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the trifluoromethyl group places this compound in the category of halogenated organic compounds.[2][3] The quinoline core is a nitrogen-containing heterocyclic aromatic compound. These structural features dictate its classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
| Waste Profile: this compound | |
| Chemical Class | Halogenated Aromatic Amine |
| Potential Hazard Class | 6.1 (Toxic) |
| Potential RCRA Waste Codes | F001/F002: If used as a solvent or mixed with spent halogenated solvents.[4][5]U-List or D-List: May apply depending on the specific formulation and characteristics (e.g., toxicity).[6] |
| Primary Hazards | Acute Toxicity, Skin/Eye Damage, Respiratory Irritation.[1] |
| Primary Disposal Concern | High thermal stability of the C-F bond; potential for hazardous byproducts upon incomplete combustion.[7][8][9] |
Personnel Protection and Engineering Controls
Before handling the compound for disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: All handling of this compound, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Gloves: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A chemically resistant lab coat.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. In case of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.
-
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
Step 1: Designate a Waste Container
-
Select a dedicated hazardous waste container made of high-density polyethylene (HDPE) or glass.
-
Ensure the container has a secure, vapor-tight screw cap to prevent leaks and fugitive emissions.[10]
-
Do not use metal containers, as the potential for acidic byproducts during long-term storage could lead to corrosion.
Step 2: Label the Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Toxic," "Irritant"
-
The date the first waste was added.
-
The name of the principal investigator or research group.
-
Step 3: Accumulate Waste
-
For solid waste (e.g., pure compound, contaminated weigh paper), add it directly to the container inside a fume hood.
-
For solutions, carefully pour the liquid waste into the container using a funnel. Avoid mixing with other waste streams, particularly strong oxidizing agents or acids, unless a compatibility assessment has been performed.[11]
-
Keep the waste container securely closed at all times except when actively adding waste.[10]
-
Store the container in a designated satellite accumulation area that is secure, under the control of the laboratory personnel, and away from drains.
Final Disposal Methodology: High-Temperature Incineration
The recommended and most environmentally sound disposal method for halogenated compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.
Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making trifluoromethyl groups highly resistant to thermal degradation.[7][8] Standard incineration temperatures may be insufficient for complete destruction, leading to the formation of smaller, persistent per- or polyfluorinated compounds (PFAS) or other hazardous products of incomplete combustion (PICs).[7]
Therefore, the compound must be sent to a facility capable of:
-
High-Temperature Incineration: Operating at temperatures exceeding 1,000°C with a sufficient residence time to ensure the complete breakdown of the C-F and C-N bonds.[7]
-
Off-Gas Scrubbing: The combustion of this compound will generate acidic gases, primarily hydrogen fluoride (HF) from the trifluoromethyl group and nitrogen oxides (NOx) from the quinoline ring. The incineration facility must have a robust alkaline scrubbing system to neutralize these corrosive and toxic gases before they are released into the atmosphere.
Workflow Diagram: Waste Disposal Decision Tree
Caption: Workflow for the safe collection and disposal of this compound.
Spill and Emergency Procedures
Accidental releases must be managed promptly and safely.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For spills larger than what can be safely managed by lab personnel, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[2] Work from the outside in.
-
Collect Residue: Carefully scoop the absorbed material and spilled compound into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a detergent solution (e.g., soap and water), followed by a clean water rinse.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS office as per institutional policy.
Equipment Decontamination
All non-disposable equipment, such as glassware, spatulas, or magnetic stir bars, that comes into contact with the compound must be thoroughly decontaminated.
Protocol for Decontaminating Glassware and Equipment:
-
Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove gross contamination. Collect this rinse solvent as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.[12][13] Use a brush to scrub all surfaces.
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Dry: Allow the equipment to air dry completely or dry in an oven.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
NILU. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]
-
Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. Retrieved from [Link]
-
Tsang, W., Burgess Jr., D. R., & Babushok, V. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. Retrieved from [Link]
-
RIVM. (2014). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. Retrieved from [Link]
-
Wiley-VCH. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Retrieved from [Link]
-
Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
World Health Organization. (2018). Decontamination and Disinfection of Medical Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2775089, 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
-
Eye News. Decontamination and sterilisation of surgical instruments and medical devices. Retrieved from [Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Sources
- 1. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
- 6. actenviro.com [actenviro.com]
- 7. epa.gov [epa.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. media.clemson.edu [media.clemson.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. newmoh.staging.risa.rw [newmoh.staging.risa.rw]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
